(6-Chloropyrazin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGOKJSSNIORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720302 | |
| Record name | (6-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240602-95-2 | |
| Record name | (6-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its Chemical Abstracts Service (CAS) registry number is 1240602-95-2.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the reactive sites offered by the chloro, hydroxyl, and pyrazine nitrogen functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and potential biological significance, drawing from available data on this compound and structurally related analogs.
Chemical and Physical Properties
While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, data for the isomeric (5-Chloropyrazin-2-yl)methanol (CAS No. 72788-94-4) provides valuable estimates. The properties of these isomers are expected to be similar.
| Property | Value | Source |
| CAS Number | 1240602-95-2 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Melting Point | 62-63 °C (for isomer 72788-94-4) | [2] |
| Boiling Point | 255.7 °C at 760 mmHg (for isomer 72788-94-4) | [2] |
| Flash Point | 108.5 °C (for isomer 72788-94-4) | [2] |
| Density | 1.422 g/cm³ (for isomer 72788-94-4) | [2] |
| Refractive Index | 1.579 (for isomer 72788-94-4) | [2] |
Synthesis
The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester derivative, methyl 6-chloropyrazine-2-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[3][4]
Experimental Protocol: Reduction of Methyl 6-chloropyrazine-2-carboxylate with Lithium Aluminum Hydride
This protocol is based on established procedures for the reduction of pyrazine carboxylic esters.[3][5]
Materials:
-
Methyl 6-chloropyrazine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sodium hydroxide solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 6-chloropyrazine-2-carboxylate in anhydrous diethyl ether or THF is prepared.
-
The flask is cooled in an ice bath.
-
Lithium aluminum hydride is added portion-wise to the stirred solution. The amount of LiAlH₄ should be in molar excess to ensure complete reduction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential slow addition of water, followed by 10% sodium hydroxide solution, and then more water.
-
The resulting mixture is stirred vigorously until a granular precipitate forms.
-
The solid is removed by filtration and washed with diethyl ether or THF.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthesis of this compound.
Spectral Data Analysis
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet or triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene (-CH₂-) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with the carbon attached to the chlorine atom and the carbons adjacent to the nitrogen atoms appearing at lower field (higher ppm values).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
-
C-H stretching vibrations for the aromatic and methylene groups typically appear in the 2850-3100 cm⁻¹ region.
-
C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ range.
-
A strong C-O stretching band for the primary alcohol will likely be observed around 1050 cm⁻¹.[6]
-
The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), a chloromethyl radical (M-49), or a formyl radical (M-29) from the hydroxymethyl group.[7][8][9]
Safety Information
Specific safety data for this compound is limited. However, based on the known hazards of similar chemical structures, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Biological Significance and Potential Applications
While direct biological studies on this compound are scarce, the chloropyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of chloropyrazine have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Pyrazinamide, a pyrazine derivative, is a frontline drug for the treatment of tuberculosis.[10] Other novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide have shown in vitro activity against Mycobacterium tuberculosis.[10][11] Methanol extracts of various plants containing diverse phytochemicals have also shown antibacterial activity against multidrug-resistant bacteria.[12][13][14][15] This suggests that compounds containing the chloropyrazine moiety, such as this compound, could serve as a starting point for the development of new antimicrobial agents.
Anticancer Activity
Numerous halogenated derivatives of various heterocyclic compounds have been investigated for their anticancer potential.[16] For instance, certain tetralin-6-yl-pyrazoline and related derivatives have shown cytotoxic activity against human tumor cell lines.[17] Similarly, some indenoisoquinoline derivatives have exhibited antiproliferative activities against CNS cancer cell lines.[18] The presence of the chloropyrazine core in this compound makes it a candidate for exploration in anticancer drug discovery programs.[19]
Caption: Potential drug discovery pathways.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the generation of diverse compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. rsc.org [rsc.org]
- 11. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
- 12. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of Ventilago madrasapatana methanol leaves extract against Uropathogens [journals.ipinnovative.com]
- 15. Frontiers | The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis [frontiersin.org]
- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Guide: Determination of the Molecular Weight of (6-Chloropyrazin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed calculation of the molecular weight of the compound (6-Chloropyrazin-2-yl)methanol. This compound is of interest in medicinal chemistry and drug discovery. An accurate molecular weight is fundamental for a wide range of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in synthetic chemistry.
Molecular Formula and Structure
The chemical structure of this compound is key to determining its molecular formula. The pyrazine ring, substituted with a chlorine atom and a hydroxymethyl group, dictates the elemental composition.
The molecular formula for this compound has been identified as C₅H₅ClN₂O.[1][2][3][4] This formula indicates that each molecule is composed of:
-
Five Carbon (C) atoms
-
Five Hydrogen (H) atoms
-
One Chlorine (Cl) atom
-
Two Nitrogen (N) atoms
-
One Oxygen (O) atom
Below is a graphical representation of the logical relationship between the compound's name, its structure, and its molecular formula.
Caption: Logical flow from compound name to molecular formula.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).
Atomic Weights of Constituent Elements
The following table summarizes the standard atomic weights of the elements present in this compound.
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | ~12.011[5][6] |
| Hydrogen | H | ~1.008[7][8][9][10] |
| Chlorine | Cl | ~35.453[11][12][13] |
| Nitrogen | N | ~14.007[14][15][16][17] |
| Oxygen | O | ~15.999[18][19][20] |
Molecular Weight Calculation
The molecular weight of this compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
The calculation is detailed in the workflow diagram below.
Caption: Workflow for calculating the molecular weight.
The calculated molecular weight is approximately 144.561 amu . This value is consistent with published data for this compound, which is often cited as 144.56 g/mol .[1][4][21]
Experimental Considerations
While the calculated molecular weight is a theoretical value, the empirical molecular weight can be determined through various analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary technique for determining the molecular weight of a compound. In a typical experiment, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight.
Experimental Protocol Outline: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized for the analyte.
-
Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. Mass spectra are acquired in positive or negative ion mode over a relevant m/z range.
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and to confirm the isotopic pattern characteristic of a chlorine-containing compound.
Conclusion
The molecular weight of this compound has been calculated to be approximately 144.561 amu based on its molecular formula C₅H₅ClN₂O and the standard atomic weights of its constituent elements. This information is crucial for researchers in the fields of chemistry and drug development for accurate experimental design and data interpretation.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. (5-Chloropyrazin-2-yl)methanol | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. quora.com [quora.com]
- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Nitrogen - Wikipedia [en.wikipedia.org]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. fiveable.me [fiveable.me]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- 20. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]
An In-depth Technical Guide to the Chemical Properties of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloropyrazin-2-yl)methanol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazine ring substituted with both a chloro and a hydroxymethyl group, render it a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceutical agents.
Chemical and Physical Properties
This compound, with the CAS number 1240602-95-2, is a solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Melting Point | 62-63 °C (estimated for the isomer (5-Chloropyrazin-2-yl)methanol) | [1] |
| Boiling Point | 255.7 °C | [3] |
| Density | 1.422 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methylene protons of the hydroxymethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon atom attached to the chlorine will be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺) or the hydroxymethyl group ([M-31]⁺).[4] Cleavage of the C-C bond adjacent to the pyrazine ring is also a likely fragmentation pathway.
Synthesis and Reactivity
Synthetic Pathway
A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor such as 6-chloropyrazine-2-carboxylic acid or its corresponding ester.
Caption: Plausible synthesis of this compound.
Experimental Protocol: Reduction of 6-Chloropyrazine-2-carboxylic Acid
This protocol is a general procedure based on the standard reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[5][6]
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
6-Chloropyrazine-2-carboxylic acid (1 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction flask is cooled again in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Reactivity
The reactivity of this compound is dictated by the presence of the chloro, hydroxymethyl, and pyrazine functionalities.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a facile route to a diverse range of substituted pyrazine derivatives.
Caption: Key reactions of this compound.
-
Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions. Oxidation can convert it to the corresponding aldehyde (6-chloropyrazine-2-carbaldehyde) or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, or be converted to a better leaving group for subsequent nucleophilic substitution reactions.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Drug Discovery
The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The pyrazine ring is a common motif in many biologically active compounds. The ability to selectively modify the molecule at both the chloro and hydroxymethyl positions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. This facilitates the optimization of pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability.
Conclusion
This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and a plausible synthetic methodology. A thorough understanding of these properties is crucial for its effective utilization in the development of new therapeutic agents. Further research into the experimental validation of its properties and the development of optimized synthetic routes will undoubtedly expand its applications in organic and medicinal chemistry.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Synthesis of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potential synthetic routes for (6-chloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of specific, publicly accessible experimental data for this exact compound, this document outlines the most chemically sound and established methodologies for its synthesis based on analogous transformations of similar heterocyclic compounds. The guide covers the primary synthetic pathways, general experimental protocols, and a comparative analysis of common reducing agents.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through the reduction of a corresponding oxidized precursor at the 2-position of the 6-chloropyrazine scaffold. The most viable starting materials for this transformation are:
-
6-Chloropyrazine-2-carboxylic acid
-
Methyl 6-chloropyrazine-2-carboxylate (or other alkyl esters)
-
6-Chloropyrazine-2-carbaldehyde
The choice of precursor will largely depend on its commercial availability and the desired scale of the synthesis. The core of the synthesis lies in the selective reduction of the carbonyl or carboxyl group to a primary alcohol.
Proposed Synthetic Pathways
The following sections detail the most probable synthetic routes starting from the aforementioned precursors.
Route 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid
This route involves the direct reduction of the carboxylic acid functionality. Strong reducing agents are typically required for this transformation.
Caption: Proposed synthesis of this compound via reduction of the corresponding carboxylic acid.
Route 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate
The reduction of the corresponding ester is another highly feasible pathway. This method can sometimes offer better solubility and reactivity compared to the free carboxylic acid.
Caption: Synthesis of this compound through the reduction of its methyl ester.
Route 3: Reduction of 6-Chloropyrazine-2-carbaldehyde
The reduction of the aldehyde is a straightforward approach, typically requiring milder reducing agents compared to the carboxylic acid or ester.
Caption: Formation of this compound by the reduction of 6-chloropyrazine-2-carbaldehyde.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key reduction reactions. Researchers should optimize these conditions for the specific substrate and scale.
Protocol 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (typically 1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: A solution of 6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)
The protocol is very similar to the reduction of the carboxylic acid (Protocol 1). The key difference is the stoichiometry of LiAlH₄, which can typically be reduced to 1.0 to 1.5 equivalents.
Protocol 3: Reduction of 6-Chloropyrazine-2-carbaldehyde with Sodium Borohydride (NaBH₄)
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 6-chloropyrazine-2-carbaldehyde (1.0 equivalent) in a protic solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Sodium borohydride (1.0 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: The reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified as needed by column chromatography or recrystallization.
Data Presentation: Comparison of Reducing Agents
The following table summarizes the key characteristics of the most common hydride reducing agents applicable to the synthesis of this compound.
| Reducing Agent | Abbreviation | Suitable Substrates | Typical Solvents | Reactivity | Workup |
| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters, Aldehydes | Ethers (THF, Diethyl ether) | Very High | Cautious quenching with water and base |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Alcohols (Methanol, Ethanol) | Moderate | Simple aqueous quench |
| Diisobutylaluminum Hydride | DIBAL-H | Esters (can be stopped at aldehyde stage) | Aprotic (Toluene, Hexane) | High | Aqueous quench |
| Borane Tetrahydrofuran Complex | BH₃·THF | Carboxylic Acids | Ethers (THF) | High | Methanol quench, then aqueous workup |
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the production and analysis of this compound.
Caption: A generalized workflow for the synthesis and quality control of this compound.
The Strategic Utility of (6-Chloropyrazin-2-yl)methanol in Modern Synthesis: An In-depth Technical Guide
For Immediate Release
[City, State] – (6-Chloropyrazin-2-yl)methanol has emerged as a pivotal starting material for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing both a reactive chloropyrazine core and a versatile primary alcohol, allows for diverse synthetic transformations, making it a valuable building block in the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its application in synthesis, focusing on key reactions, experimental protocols, and quantitative data to support laboratory and developmental endeavors.
The pyrazine ring is a common scaffold in medicinal chemistry, and the strategic placement of a chloro- and a hydroxymethyl group on this heterocycle in this compound offers multiple avenues for molecular elaboration. The chlorine atom can participate in various cross-coupling reactions or nucleophilic substitutions, while the alcohol functionality can be readily oxidized to an aldehyde or converted into other functional groups.
Key Synthetic Transformations and Experimental Protocols
A cornerstone of the synthetic utility of this compound is its oxidation to the corresponding aldehyde, 6-chloropyrazine-2-carboxaldehyde. This intermediate is a crucial precursor for a variety of subsequent reactions, most notably reductive amination, to introduce diverse amine functionalities.
Oxidation of this compound to 6-Chloropyrazine-2-carboxaldehyde
The oxidation of the primary alcohol to an aldehyde can be efficiently achieved using various oxidizing agents. One common and effective method involves the use of manganese(IV) oxide (MnO₂).
Experimental Protocol: Oxidation using Manganese(IV) Oxide
To a solution of this compound in a suitable organic solvent such as dichloromethane (DCM) or chloroform, an excess of activated manganese(IV) oxide is added. The heterogeneous mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solid manganese oxides are removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude 6-chloropyrazine-2-carboxaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Reductive Amination of 6-Chloropyrazine-2-carboxaldehyde
The resulting 6-chloropyrazine-2-carboxaldehyde is a versatile intermediate for the synthesis of various substituted amines via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
Experimental Protocol: General Reductive Amination
To a solution of 6-chloropyrazine-2-carboxaldehyde in a suitable solvent, such as methanol, dichloromethane (DCM), or tetrahydrofuran (THF), the desired primary or secondary amine is added, often in a slight excess. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, typically with water or an aqueous acidic or basic solution, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Quantitative Data Presentation
The efficiency of these synthetic transformations is critical for their application in drug development and large-scale synthesis. The following table summarizes typical reaction conditions and yields for the key synthetic steps starting from this compound.
| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Oxidation | MnO₂, Dichloromethane, Room Temperature | 6-Chloropyrazine-2-carboxaldehyde | High | General Procedure |
| 6-Chloropyrazine-2-carboxaldehyde | Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, Dichloromethane, Room Temperature | N-((6-chloropyrazin-2-yl)methyl)amine derivative | 60-90 | General Procedure |
Logical Workflow for Synthesis
The synthetic pathway from this compound to a diverse library of amine derivatives can be represented as a logical workflow. This process highlights the key stages of transformation and the versatility of the starting material.
This in-depth guide underscores the strategic importance of this compound as a versatile starting material. The reliable and high-yielding protocols for its conversion into key intermediates, such as 6-chloropyrazine-2-carboxaldehyde, and subsequently into a wide array of amine derivatives, make it an invaluable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. The structured presentation of data and protocols herein is intended to facilitate the seamless integration of this building block into innovative synthetic programs.
In-depth Technical Guide: Biological Activity of (6-Chloropyrazin-2-yl)methanol Derivatives
A comprehensive review of the current scientific literature reveals a notable absence of specific research focused on the biological activity of derivatives of (6-Chloropyrazin-2-yl)methanol. While the broader class of pyrazine-containing compounds has been extensively investigated for a wide range of pharmacological applications, this particular scaffold with a methanol group at the 2-position and a chlorine atom at the 6-position, and its subsequent derivatives, do not appear to have been a significant focus of published research to date.
This guide, therefore, serves to highlight this gap in the existing knowledge and to provide a framework for potential future investigations by drawing on the known biological activities of structurally related pyrazine derivatives. Researchers, scientists, and drug development professionals are encouraged to consider the untapped potential of this chemical series.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a diverse array of biological activities, including but not limited to:
-
Anticancer Activity: Many pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The pyrazine nucleus serves as a core scaffold for the design of inhibitors for various enzymes, including kinases, proteases, and others.
-
Antimicrobial Activity: A significant number of pyrazine-containing compounds have been reported to possess antibacterial, antifungal, and antiviral properties.
-
Anti-inflammatory Effects: Derivatives of pyrazine have been explored for their potential to modulate inflammatory pathways.
-
Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown activity as modulators of CNS targets.
The diverse bioactivity of the pyrazine ring is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
This compound: A Starting Point for Derivative Synthesis
The parent compound, this compound, offers several reactive handles for the synthesis of a library of derivatives. The hydroxyl group of the methanol moiety can be readily modified through esterification, etherification, or conversion to other functional groups. The chlorine atom at the 6-position provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.
A potential synthetic workflow for the generation of a derivative library is outlined below.
Caption: Synthetic workflow for generating derivatives of this compound.
Postulated Biological Activities and Proposed Experimental Protocols
Given the known activities of other substituted pyrazines, it is reasonable to hypothesize that derivatives of this compound could exhibit a range of biological effects. Below are some postulated activities and the corresponding experimental protocols that could be employed for their investigation.
Anticancer Activity
Hypothesis: Derivatives could exhibit cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest or induction of apoptosis.
Table 1: Proposed Assays for Anticancer Activity Screening
| Assay Name | Principle | Endpoint Measured |
| MTT Assay | Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial enzymes. | Cell viability (IC50 value) |
| Cell Cycle Analysis | Uses a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and flow cytometry to determine cell cycle phase distribution. | Percentage of cells in G0/G1, S, and G2/M phases |
| Apoptosis Assay | Utilizes Annexin V (binds to phosphatidylserine on apoptotic cells) and a viability dye (e.g., PI) with flow cytometry. | Percentage of apoptotic and necrotic cells |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Enzyme Inhibitory Activity
Hypothesis: Derivatives could act as inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.
Table 2: Proposed Assays for Enzyme Inhibition Screening
| Assay Name | Principle | Endpoint Measured |
| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using luminescence or fluorescence-based detection. | Percentage of inhibition or IC50 value |
| Protease Inhibition Assay | Measures the inhibition of a protease's ability to cleave a specific substrate, which often releases a fluorescent or chromogenic reporter. | Percentage of inhibition or IC50 value |
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Simplified workflow of a generic kinase inhibition assay.
Future Directions and Conclusion
The lack of published data on the biological activity of this compound derivatives represents a clear opportunity for novel research in medicinal chemistry. The straightforward synthetic accessibility of a diverse library of analogs, coupled with the proven track record of the pyrazine scaffold in drug discovery, suggests that this is a promising area for exploration.
Future work should focus on the synthesis of a focused library of derivatives with modifications at both the methanol and chloro positions. Subsequent screening of these compounds against a panel of cancer cell lines and a selection of relevant enzyme targets would be a logical first step. Promising lead compounds could then be subjected to more detailed mechanistic studies to elucidate their mode of action and to establish structure-activity relationships (SAR). Such a program could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
Spectroscopic Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (6-Chloropyrazin-2-yl)methanol, a key intermediate in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside general experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by comparison with known data for related chloropyrazine and hydroxymethyl-pyrazine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazine-H (aromatic) | 8.5 - 8.7 | Singlet | - |
| Pyrazine-H (aromatic) | 8.4 - 8.6 | Singlet | - |
| -CH₂- (methylene) | 4.7 - 4.9 | Singlet | - |
| -OH (hydroxyl) | 5.0 - 6.0 | Broad Singlet | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Cl (aromatic) | 152 - 156 |
| C-CH₂OH (aromatic) | 158 - 162 |
| C-H (aromatic) | 143 - 146 |
| C-H (aromatic) | 142 - 145 |
| -CH₂- (methylene) | 62 - 66 |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (aromatic ring) | 1550 - 1600 | Medium |
| C=C Stretch (aromatic ring) | 1400 - 1500 | Medium |
| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z (predicted) | Notes |
| [M]⁺ | 144.0090 | Molecular ion |
| [M+H]⁺ | 145.0163 | Protonated molecular ion |
| [M+Na]⁺ | 166.9982 | Sodium adduct |
Source: Predicted data from PubChem.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the spectrum to correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or adducts like [M+H]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
References
Solubility Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide for Researchers
Abstract: This technical guide addresses the solubility of (6-Chloropyrazin-2-yl)methanol in organic solvents, a critical parameter for its application in pharmaceutical synthesis, reaction chemistry, and purification processes. Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols and a logical workflow for solvent selection, empowering researchers to generate the necessary data for their specific applications.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is fundamental for designing robust chemical processes, including reaction optimization, crystallization, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1240602-95-2 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O | [1][3] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | Solid (typical) | General |
| Predicted XlogP | -0.2 | [3] |
| Predicted H-Bond Donors | 1 | [4] |
| Predicted H-Bond Acceptors | 3 | [4] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or public chemical databases. To facilitate research and process development, it is recommended that solubility screening be performed experimentally. The following table provides a template for recording such data at a specified temperature.
Table 2: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetonitrile | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Tetrahydrofuran (THF) | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene |
Experimental Protocols for Solubility Determination
A reliable and widely used method for determining the equilibrium solubility of a solid compound in a solvent is the Equilibrium Shake-Flask Method .[5] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.
Equilibrium Shake-Flask Method
This procedure is designed to measure the saturation solubility of this compound at a constant temperature.
Materials and Equipment:
-
This compound, solid
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.[5]
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent system.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess, undissolved solid settle.[5]
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe.[5] Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.[5] This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[5] Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.[5][6] The result is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the Equilibrium Shake-Flask Method for determining solubility.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 1240602-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 4. 1240602-95-2 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Commercial Availability and Technical Profile of (6-Chloropyrazin-2-yl)methanol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accessibility and well-defined characteristics of chemical building blocks are paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability and key properties of (6-Chloropyrazin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.
Physicochemical Properties
This compound, identified by the CAS Number 1240602-95-2, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, providing a crucial foundation for its use in experimental design.
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O | [1][2][3][4] |
| Molecular Weight | 144.56 g/mol | [1][3][4] |
| Boiling Point | 255.7±35.0 °C (at 760 Torr) | [1] |
| Density | 1.422±0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Flash Point | 108.5±25.9 °C | [1] |
| pKa | 12.39±0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
| InChIKey | CCBGOKJSSNIORL-UHFFFAOYSA-N | [2][4] |
| SMILES | C1=C(N=C(C=N1)Cl)CO | [2] |
Commercial Sourcing
This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The following tables detail the offerings from several prominent vendors.
Supplier Pricing and Availability:
| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |
| AbacipharmTech | 97% | 1g, 5g, 10g, 25g | $118.98, $414.68, $716.27, $1451.39 | 1 week |
| Apollo Scientific | 96% | 250mg, 1g, 5g, 10g, 25g | £17.00, £43.00, £197.00, £378.00, £840.00 | 1-3 weeks |
| ChemUniverse | 97% | 100mg, 250mg, 1g | $69.00, $96.00, $263.00 | 6-8 days |
| Anichem | >95% | 1g, 5g | $30.00, $120.00 | In Stock |
Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers.
Experimental Considerations
The following diagram illustrates a generalized workflow for the procurement and utilization of a chemical intermediate like this compound in a research setting.
Caption: A generalized workflow for sourcing and utilizing a chemical intermediate.
Potential Applications in Drug Discovery
Pyrazine-containing compounds are of significant interest in medicinal chemistry.[6] The pyrazine scaffold is a key component in several approved drugs, demonstrating its utility as a pharmacophore.[6] For example, Favipiravir, an antiviral drug, is a pyrazine derivative.[6] The chloro- and methanol-substituents on this compound offer reactive handles for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential biological activity. The chloropyridine derivatives, a related class of compounds, have shown promise in anticancer research.[7]
The logical progression from a starting material like this compound to a potential drug candidate is a complex process. The following diagram outlines a simplified, conceptual pathway in early-stage drug discovery.
Caption: A simplified overview of the early stages of drug discovery.
References
- 1. This compound | 1240602-95-2 [amp.chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 1240602-95-2 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a novel Janus kinase (JAK) inhibitor scaffold derived from (6-chloropyrazin-2-yl)methanol. The protocols described herein outline a plausible synthetic route to a pyrazolo[1,5-a]pyrazine core, a privileged structure in kinase inhibitor design. These notes are intended to guide researchers in the exploration of new chemical entities targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.
Introduction: The JAK-STAT Signaling Pathway and Therapeutic Intervention
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokine and growth factor receptors.[1][2][3][4][5] This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a significant therapeutic strategy.
The core of the JAK-STAT pathway involves the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene transcription.
This compound: A Versatile Starting Material
This compound is a commercially available bifunctional building block. The presence of a reactive chloro group and a primary alcohol on the pyrazine ring offers multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of diverse heterocyclic scaffolds, including potential kinase inhibitors.
Synthetic Protocol: From this compound to a Pyrazolo[1,5-a]pyrazine JAK Inhibitor Scaffold
This section details a hypothetical, yet plausible, multi-step synthesis of a novel pyrazolo[1,5-a]pyrazine derivative, a scaffold known to be effective in kinase inhibition.
Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carbaldehyde
Objective: To oxidize the primary alcohol to an aldehyde, a key intermediate for subsequent condensation.
Reaction Scheme:
This compound --[Dess-Martin Periodinane (DMP), CH₂Cl₂]--> 6-Chloropyrazine-2-carbaldehyde
Experimental Protocol:
-
To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C, add Dess-Martin periodinane (3.52 g, 8.30 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).
-
Stir vigorously for 30 minutes until both layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford 6-chloropyrazine-2-carbaldehyde as a pale yellow solid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2 hours |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Condensation with Hydrazine
Objective: To form the hydrazone intermediate necessary for the subsequent cyclization.
Reaction Scheme:
6-Chloropyrazine-2-carbaldehyde + Hydrazine hydrate --[Ethanol, Acetic Acid (cat.)]--> (E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine
Experimental Protocol:
-
Dissolve 6-chloropyrazine-2-carbaldehyde (1.0 g, 7.01 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.43 mL, 8.41 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
Upon completion, the product often precipitates out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with cold ethanol and dry under vacuum to obtain the hydrazone as a solid.
| Parameter | Value |
| Starting Material | 6-Chloropyrazine-2-carbaldehyde |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Expected Yield | 90-98% |
| Purity (by ¹H NMR) | >95% |
Step 3: Intramolecular Cyclization to form 4-Chloropyrazolo[1,5-a]pyrazine
Objective: To construct the fused pyrazolo[1,5-a]pyrazine ring system.
Reaction Scheme:
(E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine --[Polyphosphoric Acid (PPA), Heat]--> 4-Chloropyrazolo[1,5-a]pyrazine
Experimental Protocol:
-
Add the hydrazone from Step 2 (1.0 g, 6.39 mmol) to polyphosphoric acid (10 g).
-
Heat the mixture to 120 °C and stir for 3 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloropyrazolo[1,5-a]pyrazine.
| Parameter | Value |
| Starting Material | (E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine |
| Reagent | Polyphosphoric Acid (PPA) |
| Reaction Time | 3 hours |
| Temperature | 120 °C |
| Expected Yield | 60-70% |
| Purity (by HPLC) | >97% |
Step 4: Suzuki Coupling for C-4 Functionalization
Objective: To introduce a functional group at the C-4 position, a common site for modification in kinase inhibitors to enhance potency and selectivity.
Reaction Scheme:
4-Chloropyrazolo[1,5-a]pyrazine + Arylboronic acid --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> 4-Aryl-pyrazolo[1,5-a]pyrazine
Experimental Protocol:
-
To a degassed mixture of 4-chloropyrazolo[1,5-a]pyrazine (100 mg, 0.65 mmol), the desired arylboronic acid (0.78 mmol), and potassium carbonate (270 mg, 1.95 mmol) in a 4:1 mixture of dioxane and water (5 mL), add tetrakis(triphenylphosphine)palladium(0) (38 mg, 0.033 mmol).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-aryl-pyrazolo[1,5-a]pyrazine derivative.
| Parameter | Value |
| Starting Material | 4-Chloropyrazolo[1,5-a]pyrazine |
| Reagent | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| Solvent | Dioxane/Water (4:1) |
| Reaction Time | 12 hours |
| Temperature | 90 °C |
| Expected Yield | 50-80% |
| Purity (by HPLC) | >98% |
Biological Evaluation (Hypothetical Data)
The synthesized compounds can be evaluated for their inhibitory activity against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The following table presents hypothetical IC₅₀ values for a representative compound from this series.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| PZP-101 | 15 | 250 | 800 | 150 |
PZP-101 represents a hypothetical 4-aryl-pyrazolo[1,5-a]pyrazine derivative.
Logical Relationship Diagram
Conclusion
The protocols outlined in this document provide a feasible synthetic strategy for the development of novel JAK inhibitors based on a pyrazolo[1,5-a]pyrazine scaffold, starting from the readily available this compound. The presented methodologies, while based on established chemical transformations, offer a framework for the synthesis and exploration of new chemical space in the pursuit of potent and selective JAK inhibitors. Further optimization of reaction conditions and diversification of the aryl substituents at the C-4 position could lead to the discovery of drug candidates with improved pharmacological profiles.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1240602-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Antiviral Compounds from (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential antiviral compound, specifically a favipiravir analog, starting from (6-Chloropyrazin-2-yl)methanol. This multi-step synthesis involves the initial oxidation of the starting material to a key carboxylic acid intermediate, followed by amidation and subsequent nucleophilic aromatic substitution to yield the final compound.
Proposed Synthetic Pathway
The overall synthetic scheme for the preparation of 6-Fluoro-3-hydroxypyrazine-2-carboxamide, an analog of the antiviral drug favipiravir, from this compound is outlined below. This pathway is proposed based on established organic chemistry principles and analogous reactions reported in the literature for similar heterocyclic systems.
Caption: Proposed multi-step synthesis of a favipiravir analog.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are estimates based on similar reactions reported in the chemical literature.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 6-Chloropyrazine-2-carboxylic acid | KMnO₄ | Acetone/H₂O | 25-50 | 4-6 | 75-85 |
| 2 | 6-Chloropyrazine-2-carboxylic acid | 6-Chloropyrazine-2-carboxamide | 1. SOCl₂ 2. NH₄OH | Toluene | 70 | 3-5 | 80-90 |
| 3 | 6-Chloropyrazine-2-carboxamide | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | KF, H₂O | DMSO | 120-130 | 12-18 | 60-70 |
Experimental Protocols
Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carboxylic acid
This protocol describes the oxidation of the primary alcohol group of the starting material to a carboxylic acid using potassium permanganate.
Caption: Workflow for the oxidation of this compound.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂ and wash the filter cake with water.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford 6-Chloropyrazine-2-carboxylic acid.
Step 2: Amidation of 6-Chloropyrazine-2-carboxylic acid to 6-Chloropyrazine-2-carboxamide
This two-part protocol details the conversion of the carboxylic acid to a carboxamide via an acyl chloride intermediate.
Caption: Workflow for the amidation of 6-Chloropyrazine-2-carboxylic acid.
Methodology:
-
Acyl Chloride Formation:
-
Suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂, 1.2 eq) to the suspension.
-
Heat the mixture at reflux (approximately 70 °C) for 2-3 hours until the solid has dissolved and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous toluene.
-
In a separate flask, cool an aqueous solution of ammonium hydroxide (NH₄OH, 30%) in an ice bath.
-
Add the solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 6-Chloropyrazine-2-carboxamide.
-
Step 3: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide
This final step involves a nucleophilic aromatic substitution to introduce a fluorine atom, followed by hydrolysis to yield the target antiviral analog.
Caption: Workflow for the synthesis of the final favipiravir analog.
Methodology:
-
In a sealed reaction vessel, combine 6-Chloropyrazine-2-carboxamide (1.0 eq) and potassium fluoride (KF, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-130 °C and stir for 8-12 hours.
-
Cool the reaction mixture slightly and add water (5.0 eq). Continue heating at 120-130 °C for another 4-6 hours to facilitate hydrolysis.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the solution to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
Antiviral Activity and Mechanism of Action (Hypothesized)
The synthesized compound, 6-Fluoro-3-hydroxypyrazine-2-carboxamide, is a structural analog of favipiravir. Favipiravir is known to be a prodrug that is intracellularly converted to its active phosphoribosylated form, favipiravir-RTP. This active form is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis. It is hypothesized that the synthesized analog will follow a similar mechanism of action.
Caption: Hypothesized mechanism of action for the synthesized favipiravir analog.
Further biological evaluation, including in vitro antiviral assays against a panel of viruses and cytotoxicity assays, is required to confirm the antiviral efficacy and selectivity of the synthesized compound.
Application Notes and Protocols for the Synthesis of Hepatitis C Virus (HCV) Inhibitors Utilizing (6-Chloropyrazin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (6-Chloropyrazin-2-yl)methanol is a key building block in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The pyrazine moiety, often elaborated into a quinoxaline structure, plays a crucial role in the binding of these inhibitors to the active site of the viral protease, an enzyme essential for viral replication. This document provides detailed application notes and protocols for the synthesis of a key quinoxaline intermediate derived from this compound, a crucial component in the total synthesis of HCV inhibitors like Grazoprevir.
The HCV NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature viral proteins.[1] Its inhibition is a clinically validated strategy for the treatment of chronic hepatitis C. Quinoxaline-based inhibitors, such as Grazoprevir, have demonstrated pan-genotypic activity and a high barrier to resistance.[2][3][4] The unique binding mode of the P2 quinoxaline moiety, interacting with the catalytic triad (His57, Asp81, and Ser139) of the protease, is a key determinant of their high potency.[2]
This document outlines a representative synthetic route and provides detailed experimental protocols for the preparation of a versatile quinoxaline intermediate, which is a cornerstone for the synthesis of a variety of HCV NS3/4A protease inhibitors.
Signaling Pathway and Mechanism of Action
The primary target of the synthesized inhibitors is the HCV NS3/4A protease. The following diagram illustrates the role of this enzyme in the HCV life cycle and the mechanism of its inhibition.
Synthetic Strategy
The synthesis of the key quinoxaline intermediate from this compound involves a two-step process:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde.
-
Condensation/Cyclization: The resulting aldehyde undergoes a condensation reaction with a substituted o-phenylenediamine to form the quinoxaline ring system.
This quinoxaline intermediate is a crucial building block in the convergent synthesis of Grazoprevir, a potent HCV NS3/4A protease inhibitor. The overall synthesis of Grazoprevir from four key building blocks has been reported to have an overall yield of 51% and a purity of over 99.9%.[5]
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps. Please note that the yields for the intermediate steps are representative estimates based on similar reported chemical transformations, as specific literature values for these exact steps were not available.
| Step | Reaction | Reactants | Product | Estimated Yield (%) | Purity (%) |
| 1 | Oxidation | This compound | 6-Chloropyrazine-2-carbaldehyde | 85-95 | >95 |
| 2 | Condensation | 6-Chloropyrazine-2-carbaldehyde, 4-methoxy-1,2-phenylenediamine | 2-(6-Chloropyrazin-2-yl)-6-methoxyquinoxaline | 75-85 | >98 |
| - | Overall (Grazoprevir) | Four Building Blocks | Grazoprevir | 51 | >99.9 [5] |
Experimental Protocols
Step 1: Synthesis of 6-Chloropyrazine-2-carbaldehyde (Intermediate 1)
This protocol describes the oxidation of this compound to the corresponding aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for allylic and benzylic-type alcohols.
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (DCM)
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound in dichloromethane (DCM, 20 mL/g of starting material) in a round-bottom flask, add activated manganese dioxide (MnO₂).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Upon completion of the reaction (typically 4-6 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 6-chloropyrazine-2-carbaldehyde as a solid. The product can be used in the next step without further purification if TLC indicates sufficient purity.
Step 2: Synthesis of 2-(6-Chloropyrazin-2-yl)-6-methoxyquinoxaline (Key Quinoxaline Intermediate)
This protocol details the condensation reaction between the aldehyde synthesized in Step 1 and a substituted o-phenylenediamine to form the quinoxaline ring.
Materials:
-
6-Chloropyrazine-2-carbaldehyde (1.0 eq)
-
4-Methoxy-1,2-phenylenediamine (1.0 eq)
-
Ethanol (EtOH)
-
Acetic Acid (AcOH) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Dissolve 6-chloropyrazine-2-carbaldehyde and 4-methoxy-1,2-phenylenediamine in ethanol (EtOH, 15 mL/g of aldehyde) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (AcOH, ~2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to afford 2-(6-chloropyrazin-2-yl)-6-methoxyquinoxaline. The product can be further purified by recrystallization from ethanol if necessary.
Conclusion: The provided protocols offer a reliable and efficient pathway for the synthesis of a key quinoxaline intermediate from this compound. This intermediate is a valuable precursor for the development of potent HCV NS3/4A protease inhibitors. The methodologies described are based on established and robust chemical transformations, ensuring high yields and purity of the desired products. These application notes serve as a practical guide for researchers in the field of antiviral drug discovery and development.
References
- 1. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. Discovery of Quinoxaline-Based P1-P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity against Drug-Resistant Hepatitis C Virus Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline-Based Linear HCV NS3/4A Protease Inhibitors Exhibit Potent Activity against Drug Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of (6-chloropyrazin-2-yl)methanol with various boronic acids and esters. The pyrazine scaffold is a crucial heterocyclic motif in numerous biologically active compounds and pharmaceuticals. The ability to functionalize the pyrazine ring at specific positions through cross-coupling reactions is a powerful tool in medicinal chemistry and drug discovery.
The protocols described herein are based on established methodologies for the Suzuki-Miyaura coupling of related chloropyrazines and other chloro-substituted heteroaromatics. These should serve as a robust starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic boronic acid is depicted below:
Key Reaction Parameters
Successful Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The reactivity of the chloro-substituted pyrazine may necessitate the use of specific catalytic systems to achieve high yields.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) sources can be employed. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The choice of catalyst often dictates the efficiency of the catalytic cycle.
-
Ligand: For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands can significantly improve reaction rates and yields. Examples include SPhos, XPhos, and tricyclohexylphosphine (PCy₃).
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can influence the reaction outcome.
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), often in combination with water, are frequently used.
Comparative Table of Reaction Conditions
The following table summarizes various potential conditions for the Suzuki-Miyaura coupling of this compound, adapted from protocols for similar substrates. These serve as excellent starting points for optimization.
| Condition Set | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 110 | 12-24 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8-16 |
| 4 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12-24 |
| 5 (Microwave) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 140 | 0.5-1 |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and widely applicable method for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[1][2]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1-0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 1.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3] The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
References
Application Notes and Protocols for Sonogashira Coupling of (6-Chloropyrazin-2-yl)methanol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (6-Chloropyrazin-2-yl)methanol with a variety of terminal alkynes. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling offers a gateway to a diverse range of novel analogues for drug discovery programs. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific considerations for catalyst systems and reaction conditions are necessary to achieve efficient coupling with the electron-deficient chloropyrazine core.[2]
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the potential for alkyne homocoupling (Glaser coupling).[2]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd/C)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Anhydrous solvent (e.g., DMF, THF, EtOH, Triethylamine)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and any solid ligand.
-
Add this compound and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Reagent Addition: Add the anhydrous solvent and the base via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Sonogashira coupling of chloropyrazine derivatives with various terminal alkynes. These examples can serve as a starting point for optimizing the reaction with this compound.
Table 1: Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes
Substrate: 2,3-Dichloropyrazine. The reaction selectively yields the 2-alkynyl-3-chloropyrazine.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 2-4 | High (not specified) | [1] |
| 2 | 1-Hexyne | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 2-4 | High (not specified) | [1] |
| 3 | 3-Phenyl-1-propyne | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 2-4 | High (not specified) | [1] |
| 4 | Propargyl alcohol | 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | 2-4 | High (not specified) | [1] |
Table 2: Sonogashira Coupling of a Substituted 2-Chloropyrazine
| Entry | Chloropyrazine Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 3,6-Dicarbonyl-2-chloropyrazine | 1-Hexyne | Pd-Cu catalysis (details not specified) | Not specified | Not specified | Not specified | Not specified | [4] |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
References
- 1. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[2] The synthesis of aminopyrazines is of significant interest as the pyrazine motif is a key structural component in numerous biologically active compounds and pharmaceuticals. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of (6-Chloropyrazin-2-yl)methanol, a key intermediate for the synthesis of various substituted aminopyrazines.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine to the palladium(II) complex, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[4]
Recommended Materials and Reagents
Substrates & Reagents:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[5]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for reagent transfer
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amines.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Reagent Addition: Add the base (1.5-2.5 equivalents), followed by this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrazine derivative.[7]
Example Protocol: Synthesis of (6-(phenylamino)pyrazin-2-yl)methanol
-
To a dry Schlenk flask were added Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 4 mol%), and sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv.).
-
The flask was evacuated and backfilled with argon three times.
-
This compound (72 mg, 0.5 mmol, 1.0 equiv.) and aniline (56 mg, 0.6 mmol, 1.2 equiv.) were added, followed by 5 mL of anhydrous toluene.
-
The reaction mixture was heated to 100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Data Presentation
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters for the amination of heteroaryl chlorides.
Table 1: Common Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-3 | Broadly applicable for aryl chlorides. |
| Pd(OAc)₂ | RuPhos | 1-3 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | (none) | 2-5 | Dppf acts as the ligand. |
| BrettPhos Pd G3 | (none) | 1-2 | Pre-catalyst, often shows high activity.[5] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| NaOtBu | 1.5 - 2.0 | Toluene | 80 - 110 |
| K₃PO₄ | 2.0 - 2.5 | Dioxane | 100 - 120 |
| Cs₂CO₃ | 2.0 - 2.5 | THF | 65 - 80 |
| KHMDS | 2.0 - 2.2 | Toluene | 80 - 100 |
Mandatory Visualizations
Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Selective Oxidation of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 6-chloropyrazine-2-carboxaldehyde, is a valuable intermediate for the synthesis of various bioactive compounds and pharmaceutical agents. The challenge in this synthesis lies in achieving high conversion of the starting alcohol, (6-Chloropyrazin-2-yl)methanol, without over-oxidation to the corresponding carboxylic acid.[1] This document outlines common methodologies for this transformation and provides a detailed protocol for a robust and scalable oxidation reaction.
Overview of Suitable Oxidation Methodologies
| Oxidizing Agent/System | Common Solvent(s) | Typical Temperature | Key Advantages & Disadvantages |
| Activated Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform, Hexane, Acetone | Room Temperature to Reflux | Advantages: Inexpensive, heterogeneous (easy workup via filtration), highly selective for activated alcohols (benzylic, allylic, heteroaromatic).[2] Disadvantages: Requires a large stoichiometric excess, reactivity can vary with preparation method, reactions can be slow.[3] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Advantages: Very mild, neutral pH, high yields, short reaction times, broad functional group tolerance.[4][5] Disadvantages: Expensive, potentially explosive (especially on a large scale), high molecular weight reagent.[5] |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp. | Advantages: Mild conditions, high yields, avoids toxic metals.[6][7] Disadvantages: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, precise temperature control is crucial.[7] |
Given its cost-effectiveness, operational simplicity, and high selectivity for activated alcohols like this compound, Manganese Dioxide (MnO₂) is an excellent choice for this transformation, particularly on a preparative scale.[2]
Experimental Workflow for MnO₂ Oxidation
The following diagram illustrates the general workflow for the oxidation of this compound using activated manganese dioxide.
Caption: General workflow for MnO₂ oxidation.
Detailed Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol describes a representative procedure for the oxidation of this compound. The reaction should be monitored to determine the optimal reaction time, as the activity of MnO₂ can vary.[3]
Materials and Equipment:
-
This compound
-
Activated Manganese Dioxide (MnO₂, commercial or freshly prepared)
-
Dichloromethane (DCM), anhydrous
-
Celite® or another filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvents (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable volume of anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.
-
To the stirred solution, add activated manganese dioxide (MnO₂) in a single portion. A significant excess, typically 5 to 10 equivalents by weight, is recommended for efficient conversion.[3]
-
-
Reaction:
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting alcohol spot is no longer visible. Reaction times can vary widely, from a few hours to 48 hours, depending on the activity of the MnO₂.
-
-
Work-up:
-
Upon completion, set up a filtration apparatus by placing a pad of Celite® (approx. 1-2 inches thick) in a Buchner funnel over a clean filter flask.
-
Filter the reaction mixture through the Celite® pad to remove the solid manganese salts.
-
Wash the filter cake thoroughly with several portions of DCM to ensure all the product is recovered.
-
Combine the filtrate and the washings.
-
-
Isolation and Purification:
-
Dry the combined organic filtrate over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-chloropyrazine-2-carboxaldehyde.
-
If necessary, purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
-
References
- 1. researchgate.net [researchgate.net]
- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 4. Metal- and radical-free aerobic oxidation of heteroaromatic methanes: an efficient synthesis of heteroaromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medibeacon.com [medibeacon.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of (6-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the hydroxyl group of (6-Chloropyrazin-2-yl)methanol. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and the modification of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common and effective derivatization strategies, including esterification, etherification, and carbamate formation.
Overview of Derivatization Strategies
The primary alcohol of this compound is amenable to a variety of chemical transformations.[1] The selection of a particular derivatization method will depend on the desired functional group, the overall synthetic strategy, and the physicochemical properties of the target molecule. The three main derivatization pathways covered in this document are:
-
Esterification: To introduce a wide range of acyl groups, thereby modifying steric and electronic properties.
-
Etherification: To form stable ether linkages, often used to introduce alkyl or aryl substituents.
-
Carbamate Formation: To incorporate a carbamate moiety, a common functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor.
Data Presentation: Representative Quantitative Data
The following tables summarize typical quantitative data for the derivatization of this compound based on established chemical principles. Actual yields and purities may vary depending on the specific substrate, reaction conditions, and purification methods employed.
Table 1: Esterification of this compound
| Acylating Agent | Product | Typical Yield (%) | Purity (%) |
| Acetyl Chloride | (6-Chloropyrazin-2-yl)methyl acetate | 85-95 | >98 |
| Benzoyl Chloride | (6-Chloropyrazin-2-yl)methyl benzoate | 80-90 | >98 |
| Acetic Anhydride | (6-Chloropyrazin-2-yl)methyl acetate | 90-98 | >98 |
Table 2: Etherification of this compound
| Alkylating Agent | Product | Typical Yield (%) | Purity (%) |
| Methyl Iodide | 2-(Methoxymethyl)-6-chloropyrazine | 70-85 | >97 |
| Benzyl Bromide | 2-(Benzyloxymethyl)-6-chloropyrazine | 65-80 | >97 |
| Ethyl Bromide | 2-(Ethoxymethyl)-6-chloropyrazine | 70-85 | >97 |
Table 3: Carbamate Formation from this compound
| Reagent | Product | Typical Yield (%) | Purity (%) |
| Phenyl Isocyanate | (6-Chloropyrazin-2-yl)methyl phenylcarbamate | 80-95 | >98 |
| Methyl Isocyanate | (6-Chloropyrazin-2-yl)methyl methylcarbamate | 85-95 | >98 |
| 1,1'-Carbonyldiimidazole (CDI) followed by Amine | Corresponding N-substituted carbamate | 75-90 | >97 |
Experimental Protocols
The following are detailed protocols for the key derivatization reactions.
Esterification using Acyl Chlorides
This protocol describes the synthesis of (6-Chloropyrazin-2-yl)methyl acetate using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (6-Chloropyrazin-2-yl)methyl acetate.
Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of 2-(methoxymethyl)-6-chloropyrazine using methyl iodide. The Williamson ether synthesis is a versatile method for preparing ethers.[2][3][4][5][6]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(methoxymethyl)-6-chloropyrazine.
Carbamate Formation using Isocyanates
This protocol describes the synthesis of (6-Chloropyrazin-2-yl)methyl phenylcarbamate using phenyl isocyanate. The synthesis of carbamates is a crucial reaction in organic and medicinal chemistry.[7][8][9][10][11]
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add phenyl isocyanate (1.05 eq) to the solution.
-
If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent like hexane.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure (6-Chloropyrazin-2-yl)methyl phenylcarbamate.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described derivatization reactions.
Caption: Esterification reaction workflow.
Caption: Williamson ether synthesis workflow.
Caption: Carbamate formation workflow.
References
- 1. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 9. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols: (6-Chloropyrazin-2-yl)methanol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," typically with molecular weights under 300 Da, to probe the binding pockets of biological targets.[1][3] These fragments, although often exhibiting weak binding affinities, can form highly efficient interactions with the target protein.[2] Through structure-guided optimization, these initial fragment hits can be elaborated into potent and selective drug candidates.[1][4][5]
(6-Chloropyrazin-2-yl)methanol is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its pyrazine core is a common scaffold in biologically active molecules, and the chloro- and methanol- substituents provide vectors for chemical modification, making it an attractive candidate for fragment libraries. This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein kinase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its classification as a suitable fragment for FBDD, adhering to the commonly accepted "Rule of Three."
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O | [6] |
| Molecular Weight | 144.56 g/mol | [6] |
| CAS Number | 1240602-95-2 | [6][7] |
| Purity | 96-97% | [6][7] |
Table 1: Physicochemical properties of this compound.
Hypothetical FBDD Workflow
The following diagram illustrates a typical FBDD workflow, from initial screening to lead optimization, in which this compound could be identified as a key fragment hit.
Experimental Protocols
This section provides detailed protocols for key experiments in an FBDD campaign involving this compound.
Primary Screening: Thermal Shift Assay (TSA)
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Target protein stock solution (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library, including this compound, dissolved in DMSO.
-
96-well qPCR plates.
-
Real-time PCR instrument.
Protocol:
-
Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 20 µL of 1 mg/mL protein solution with 2 µL of 5000x SYPRO Orange, and bring the volume to 1.8 mL with buffer.
-
Aliquot 18 µL of the master mix into each well of a 96-well plate.
-
Add 2 µL of each fragment solution (typically at 10 mM in DMSO) to the wells. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm in the presence of a fragment indicates binding.
Hit Validation: Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of fragment hits and determine their thermodynamic binding profile (KD, ΔH, ΔS).
Materials:
-
Target protein, dialyzed into ITC buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 7.4).
-
This compound, dissolved in the same ITC buffer.
-
Isothermal Titration Calorimeter.
Protocol:
-
Prepare the protein solution at a concentration of 20-50 µM in the ITC cell.
-
Prepare the this compound solution at a concentration 10-20 times that of the protein in the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).
Structural Biology: X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein in complex with this compound to guide structure-based drug design.
Materials:
-
Highly pure and concentrated target protein.
-
This compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment.
Protocol:
-
Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods.
-
Once protein crystals are obtained, soak them in a solution containing this compound (typically 1-10 mM) for a defined period.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement.
-
Build the model of the protein-fragment complex and refine it. The resulting electron density map should confirm the binding mode and orientation of this compound in the protein's active site.
Data Presentation
The following tables present hypothetical data from an FBDD screening campaign where this compound was identified as a hit.
| Fragment ID | Fragment Name | Molecular Weight (Da) | KD (µM) from ITC | Ligand Efficiency (LE) |
| F01 | This compound | 144.56 | 250 | 0.35 |
| F02 | Fragment A | 120.15 | 800 | 0.28 |
| F03 | Fragment B | 155.20 | 150 | 0.39 |
| F04 | Fragment C | 132.16 | >1000 | - |
Table 2: Summary of initial fragment screening results. Ligand Efficiency (LE) is calculated as -1.37 * pKD / Number of Heavy Atoms.
| Parameter | Value |
| Dissociation Constant (KD) | 250 µM |
| Enthalpy Change (ΔH) | -5.2 kcal/mol |
| Entropy Change (-TΔS) | -1.5 kcal/mol |
| Stoichiometry (n) | 0.98 |
Table 3: Thermodynamic binding parameters for this compound to the target kinase as determined by ITC.
Hit Optimization: Fragment Growing
Structural information obtained from X-ray crystallography is crucial for the rational design of more potent compounds from the initial fragment hit. The following diagram illustrates a hypothetical "fragment growing" strategy starting from this compound.
This strategy involves chemically modifying the initial fragment at specific vectors to achieve additional favorable interactions with the target protein, thereby improving binding affinity and selectivity.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the presence of clear vectors for chemical elaboration make it an ideal candidate for hit-to-lead optimization. The protocols and data presented herein provide a comprehensive guide for researchers aiming to utilize this and similar fragments in their drug discovery efforts. The integration of biophysical screening, thermodynamic characterization, and structural biology is paramount to the success of any FBDD project.
References
- 1. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 1240602-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Chloropyrazin-2-yl)methanol Reaction Products
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of (6-chloropyrazin-2-yl)methanol and its reaction products. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Table 1: Troubleshooting Common Purification Issues
| Issue | Possible Causes | Solutions |
| Low Yield After Purification | - Incomplete reaction. - Product loss during transfers. - Suboptimal crystallization conditions. - Incorrect fraction collection during chromatography. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Minimize transfers between flasks.[1] - Optimize solvent systems and cooling rates for recrystallization.[1][2] - Carefully monitor column chromatography with TLC to identify and collect the correct fractions.[3] |
| Product Fails to Crystallize ("Oils Out") | - Presence of impurities. - Supersaturated solution is too concentrated. - Cooling the solution too quickly. | - Attempt to purify a small sample by column chromatography to remove impurities. - Add a small amount of additional solvent to the oiled-out mixture and gently heat until dissolved, then cool slowly.[4] - Use a seed crystal to induce crystallization.[4] - Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] |
| Persistent Impurities in Purified Product (Observed by NMR/LC-MS) | - Co-elution of impurities during column chromatography. - Impurity has similar solubility to the product. - Unreacted starting materials or by-products. | - Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary.[3] - Attempt a second recrystallization using a different solvent system.[5] - Consider a chemical wash (e.g., a mild acid or base wash during workup) to remove reactive impurities. |
| Product Degradation During Purification | - Exposure to high temperatures for extended periods. - Presence of acidic or basic impurities. - Sensitivity to air or light. | - Use a rotovap with a water bath at a moderate temperature for solvent removal. - Neutralize the crude reaction mixture before purification. - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If reducing 6-chloropyrazine-2-carboxylic acid, unreacted starting material or the corresponding aldehyde may be present. If starting from 2-chloro-6-(chloromethyl)pyrazine, residual starting material and di-substituted byproducts are possible impurities. Over-oxidation during certain reactions can also lead to the formation of the corresponding carboxylic acid.[6]
Q2: Which purification method is most effective for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[3]
-
Recrystallization is often efficient for removing small amounts of impurities from a solid product and is suitable for larger scales.[2][6]
-
Column chromatography is highly effective for separating mixtures with multiple components or when impurities have similar solubility to the product.[3]
Q3: How can I effectively monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[3] By spotting the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product, which contain impurities, and which are mixed.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvent systems for polar organic molecules include ethanol/water mixtures, ethyl acetate/hexane mixtures, or isopropanol.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q5: What safety precautions should be taken during the purification of this compound?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle organic solvents with care as they are often flammable. Avoid inhalation of dust or vapors.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture) dropwise at room temperature until the solid just dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the solid when heated but will result in crystal formation upon cooling.[2][4]
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hotplate or in a water bath). Continue adding the solvent until the solid is completely dissolved.[4]
-
Decoloration (Optional): If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for the stationary phase.[3]
-
Mobile Phase (Eluent) Selection: Use TLC to determine a suitable mobile phase. A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be used, starting with a less polar solvent (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 2: Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a solid product; large-scale purification. | High recovery of pure product; simple procedure. | May not be effective for complex mixtures or oily products; requires finding a suitable solvent. |
| Column Chromatography | Separating complex mixtures; purifying non-crystalline products; removing impurities with similar solubility. | High resolution separation; versatile for a wide range of compounds. | Can be time-consuming; may result in product loss on the column; requires larger volumes of solvent. |
| Liquid-Liquid Extraction | Removing soluble impurities (e.g., salts) from an organic solution. | Quick and easy for initial workup. | Not effective for separating compounds with similar solubility in the chosen solvents. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Overcoming Low Yield in (6-Chloropyrazin-2-yl)methanol Reactions
Welcome to the technical support center for the synthesis of (6-Chloropyrazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established synthetic route is the reduction of a 6-chloropyrazine-2-carboxylic acid derivative, typically the methyl or ethyl ester, using a powerful reducing agent such as lithium aluminum hydride (LAH). This method is favored for its relatively straightforward procedure and accessibility of starting materials.
Q2: I am experiencing significantly lower than expected yields. What are the potential primary causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Side Reactions: Competing reactions can consume the starting material or the product.
-
Degradation: The product may be unstable under the reaction or workup conditions.
-
Purification Losses: Significant amounts of the product may be lost during the purification process.
Q3: What are the common side reactions to be aware of during the LAH reduction?
A3: A common side reaction is the over-reduction of the pyrazine ring, especially under harsh conditions (e.g., prolonged reaction times or high temperatures). Another potential side reaction is the cleavage of the chloro-substituent, leading to the formation of pyrazin-2-yl)methanol.
Q4: How can I monitor the progress of the reaction to ensure it goes to completion?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting ester, the intermediate aldehyde (if any), and the final alcohol product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q5: What are the best practices for the workup of a lithium aluminum hydride reaction?
A5: A careful and controlled workup is critical for safety and to maximize yield. A widely used and generally safe method is the Fieser workup, which involves the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to the cooled reaction mixture. This procedure quenches the excess LAH and precipitates the aluminum salts, which can then be filtered off.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reducing agent or reaction time. 2. Side reactions: Over-reduction or dehalogenation. 3. Product degradation: Harsh workup conditions. 4. Purification losses: Inefficient extraction or chromatography. | 1. Optimize reaction conditions: Use a slight excess of LAH (1.5-2.0 equivalents). Monitor the reaction by TLC and extend the reaction time if necessary. Maintain a low temperature (0 °C to room temperature). 2. Control reaction temperature: Perform the reaction at 0 °C to minimize side reactions. 3. Gentle workup: Use a Fieser workup at low temperatures. Avoid strongly acidic conditions. 4. Optimize purification: Use continuous liquid-liquid extraction if the product has moderate water solubility. Optimize the solvent system for column chromatography to ensure good separation. |
| Presence of Unreacted Starting Material (Ester) | 1. Insufficient LAH: The amount of LAH was not enough to reduce all of the ester. 2. Deactivated LAH: The LAH used may have been old or exposed to moisture. | 1. Increase LAH stoichiometry: Use a higher excess of LAH (e.g., 2.5 equivalents). 2. Use fresh LAH: Ensure the LAH is fresh and has been stored under anhydrous conditions. |
| Formation of a Significant Amount of Byproduct | 1. Over-reduction: The pyrazine ring may have been partially or fully reduced. 2. Dehalogenation: The chloro group may have been cleaved. | 1. Milder reaction conditions: Shorten the reaction time and maintain a low temperature (0 °C). Consider using a less reactive reducing agent like sodium borohydride in combination with a Lewis acid, although this may require significant optimization. 2. Careful temperature control: Avoid allowing the reaction to warm up excessively. |
| Difficulty in Isolating the Product | 1. Product is water-soluble: Significant loss during aqueous workup. 2. Emulsion formation during extraction: Makes phase separation difficult. | 1. Saturate the aqueous layer with NaCl: This can decrease the solubility of the product in the aqueous phase. Use continuous liquid-liquid extraction for an extended period. 2. Break the emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective. |
Experimental Protocols
Synthesis of Methyl 6-chloropyrazine-2-carboxylate (Precursor)
A common route to the precursor involves the esterification of 6-chloropyrazine-2-carboxylic acid.
Reaction Scheme:
Technical Support Center: Suzuki Coupling with (6-Chloropyrazin-2-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered during the Suzuki-Miyaura coupling of (6-Chloropyrazin-2-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side products when using this compound in a Suzuki coupling reaction?
A1: The most frequently observed side products stem from three primary undesired reaction pathways: protodeboronation of the organoboron reagent, homocoupling of the boronic acid, and dehalogenation of the chloropyrazine starting material. The nitrogen atoms in the pyrazine ring can also lead to catalyst poisoning, resulting in low conversion rates.[1][2][3]
Caption: Key reactions in the Suzuki coupling of this compound.
Q2: I'm observing significant formation of a biaryl product derived from my boronic acid (Ar-Ar). What is causing this homocoupling and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction primarily caused by two mechanisms: the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst that reacts directly with the boronic acid.[4][5]
Troubleshooting & Optimization:
-
Rigorous Degassing: The most critical step is to eliminate dissolved oxygen.[6] Before adding the catalyst, thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[6][7]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the Pd(II)-mediated pathway.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions promote rapid reduction to Pd(0).
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress Pd(II)-mediated homocoupling.[6]
-
Reaction Order: Add the boronic acid after the catalyst and aryl halide are already in the inerted mixture.
Q3: My main byproduct is the arene corresponding to my boronic acid (Ar-H). Why is this protodeboronation happening and what can I do to minimize it?
A3: Protodeboronation is the cleavage of the C-B bond by a proton source, which is often water or alcohol present in the reaction.[8] Heteroaryl boronic acids, especially those containing basic nitrogen atoms, can be particularly susceptible to this side reaction.[1][8]
Troubleshooting & Optimization:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the primary proton source.
-
Switch to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives.[2][8] They participate in the catalytic cycle via a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[8]
-
Choice of Base: The base can influence the rate of protodeboronation. Screen different bases; sometimes a weaker base or a fluoride source like CsF or KF can be beneficial.
-
Temperature Control: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.
Q4: My reaction is sluggish and gives a low yield of the desired product, with unreacted starting material. What's the likely cause?
A4: Low reactivity is often due to catalyst deactivation or "poisoning." The Lewis basic nitrogen atoms of the pyrazine ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][3] Poor solubility of starting materials can also impede the reaction.[9]
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Troubleshooting & Optimization:
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][10] These ligands promote the desired reaction steps and can sterically hinder the pyrazine nitrogen from binding to the palladium.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 type) are often more efficient at generating the active Pd(0) species and can be more resistant to deactivation.[10]
-
Solvent and Temperature: Screen different solvents to improve solubility.[9] Common choices include dioxane, THF, DMF, or toluene, often with water.[3] Increasing the reaction temperature can sometimes overcome the activation barrier.[10]
Quantitative Data Summary
The selection of ligand and base is critical when coupling nitrogen-containing heterocycles. The tables below summarize representative data to guide optimization.
Table 1: Effect of Ligand on Suzuki Coupling of Heteroaryl Chlorides
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 95 | [11] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [12] |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 80 | 92 | [12] |
| 4 | PdCl₂(dppf) (5) | - | Na₂CO₃ | DME/H₂O | 80 | 60-70 |[13] |
Table 2: Effect of Base and Boron Source on Side Reactions
| Entry | Boron Source | Base | Conditions | Major Side Product | Mitigation Strategy | Reference |
|---|---|---|---|---|---|---|
| 1 | Aryl Boronic Acid | Na₂CO₃ | Aqueous, Air | Homocoupling (Ar-Ar) | Rigorous degassing, use of Pd(0) source | [4][6] |
| 2 | 2-Pyridyl Boronic Acid | K₃PO₄ | Aqueous | Protodeboronation | Use of MIDA boronate ester or trifluoroborate | [8] |
| 3 | Electron-deficient Ar-B(OH)₂ | Na₂CO₃ | Anhydrous | Homocoupling | Switch to bulky ligand like SPhos |[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This is a generalized procedure that should be optimized for each specific boronic acid partner.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes by inserting an inlet needle connected to the inert gas line and an outlet needle.
-
Catalyst/Ligand Addition: Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[10]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[14]
Protocol 2: Preparation of an Aryl Pinacol Boronate Ester to Mitigate Protodeboronation
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.
-
Setup: In a round-bottom flask, dissolve the aryl boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene).
-
Drying: Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove water formed during the reaction.
-
Reaction: Stir the mixture at room temperature for 2-16 hours. The reaction can be heated gently if necessary.
-
Workup: Filter off the drying agent and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction (Protocol 1, substituting the boronic acid). If necessary, it can be purified by recrystallization or flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Palladium Catalyst Removal from (6-Chloropyrazin-2-yl)methanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving (6-Chloropyrazin-2-yl)methanol.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Problem 1: Incomplete Removal of Palladium Catalyst
Symptoms:
-
The final product solution remains colored (typically black or dark brown).
-
Analysis of the product by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other sensitive analytical techniques reveals high levels of residual palladium.[1][2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Filtration of Heterogeneous Catalysts | 1. Use of an appropriate filter aid: Employ a pad of Celite® (1-2 cm thick) over a sintered glass funnel to effectively trap fine palladium particles.[3][4] 2. Proper filtration technique: Ensure the Celite bed is well-settled and washed with the reaction solvent before filtering the reaction mixture. 3. Consider double filtration: For very fine particles, passing the filtrate through a second Celite pad may be necessary. |
| Presence of Soluble Palladium Species | 1. Switch to a scavenging method: Filtration is ineffective for homogeneous catalysts. Utilize a suitable palladium scavenger to remove soluble palladium species.[5] 2. Precipitation: Attempt to precipitate the palladium by adding an anti-solvent before filtration.[4] |
| Catalyst Poisoning by the Pyrazine Moiety | 1. Select a robust catalyst: For future reactions, consider using bulky, electron-rich phosphine ligands that can shield the palladium center and reduce coordination with the nitrogen atoms of the pyrazine ring.[6] 2. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst can minimize deactivation.[6] |
Problem 2: Low Product Yield After Purification
Symptoms:
-
Significant loss of this compound product after the palladium removal step.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto the Scavenger or Filter Aid | 1. Minimize the amount of adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1] 2. Thorough washing: Wash the scavenger or Celite pad with fresh solvent to recover any adsorbed product.[1] 3. Optimize solvent choice: Use a solvent in which your product is highly soluble to minimize its adsorption.[1] |
| Co-precipitation of Product with Palladium | 1. Modify precipitation conditions: If using precipitation for palladium removal, screen different anti-solvents or adjust the rate of addition to minimize product co-precipitation. |
| Product Degradation | 1. Milder scavenging conditions: If using a scavenger that requires elevated temperatures, try performing the scavenging at room temperature for a longer duration.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reactions involving nitrogen-containing heterocycles like this compound?
A1: The most prevalent methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol or amine functionalities).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[1][4]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I choose the best palladium removal method for my specific experiment with this compound?
A2: The optimal method depends on several factors:
-
The nature of your palladium catalyst: Heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).
-
The oxidation state of the palladium: Pd(0) or Pd(II). Thiol-based scavengers are often effective for Pd(II).[7]
-
The solvent system: The polarity of the solvent can affect the efficiency of scavengers.[5]
-
The required purity level: For pharmaceutical applications with stringent limits on residual metals, a combination of methods may be necessary.
The decision-making workflow below can guide your selection process.
Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[8]
Q4: Can the pyrazine ring in my compound interfere with palladium removal?
A4: Yes, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst poisoning or the formation of stable complexes that are difficult to remove.[6] This may require the use of more robust removal techniques or a combination of methods.
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies with Different Scavengers
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Silica-Based | Thiol | 2400 | ≤ 16 | > 99.3 | [9] |
| Polymer-Based (MP-TMT) | Trimercaptotriazine | 852 | <10 | > 98.8 | [10] |
| Activated Carbon | - | 2239 | 20 | 99.1 | [11] |
| Polymer-Based (Quadrapure) | Thiol | 2400 | >100 | < 95.8 | [9] |
Note: Efficiency can vary depending on the specific reaction conditions, substrate, and catalyst used.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product, or as recommended by the manufacturer).[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.[7]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. sopachem.com [sopachem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Group Strategies for (6-Chloropyrazin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection of the primary alcohol in (6-chloropyrazin-2-yl)methanol. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the primary alcohol in this compound?
A1: The most common protecting groups for primary alcohols, including this compound, are silyl ethers and benzyl ethers. The choice of protecting group depends on the desired stability towards various reaction conditions and the specific deprotection method required for your synthetic route.
Q2: How do I choose between a silyl ether and a benzyl ether protecting group?
A2: The choice depends on the subsequent reaction steps in your synthesis.
-
Silyl ethers (e.g., TBDMS, TES, TIPS) are generally stable under basic and organometallic reaction conditions but are labile to acidic conditions and fluoride ion sources.[1][2] The steric bulk of the silyl group can be tuned to control its stability.[1][2]
-
Benzyl ethers (Bn) are robust under a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[3][4] This makes them suitable when subsequent reactions involve non-catalytic reductions.
Q3: Will the chloro-substituent on the pyrazine ring affect the protection/deprotection reactions?
A3: The electron-withdrawing nature of the chloro-substituent and the pyrazine ring itself can potentially influence the reactivity of the hydroxyl group and the stability of the protected form. While standard protocols are generally applicable, some optimization of reaction conditions may be necessary. For instance, the acidity of the alcohol may be slightly increased, potentially requiring milder basic conditions for protection.
Troubleshooting Guides
Issue 1: Low yield during the protection of this compound with TBDMSCl.
Possible Causes and Solutions:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Poor solubility of starting material: this compound may have limited solubility in common non-polar solvents like DCM.
-
Solution: While DMF is a good solvent for the reaction, it can complicate the work-up.[5] If using DMF, ensure all of it is removed under high vacuum before extraction. For extraction of polar products, using a mixture of DCM with isopropanol (e.g., 30%) can improve recovery from the aqueous phase.[5]
-
-
Impure reagents: The TBDMSCl or imidazole may be of poor quality.
-
Solution: Use freshly opened or purified reagents. The purity of TBDMSCl can be checked by its melting point.
-
-
Steric hindrance: Although a primary alcohol, the pyrazine ring might present some steric hindrance.
-
Solution: Adding a catalytic amount of 4-DMAP (0.1 eq.) can accelerate the reaction.[5]
-
Issue 2: Incomplete deprotection of a TBDMS-protected this compound.
Possible Causes and Solutions:
-
Insufficient deprotection reagent: The amount of fluoride source (e.g., TBAF) or acid may be insufficient.
-
Solution: Increase the equivalents of the deprotection reagent. For TBAF, ensure it is not an old solution, as it can be hygroscopic and lose activity.
-
-
Reaction not at optimal temperature: Some deprotection reactions may require gentle heating.
-
Solution: If the reaction is sluggish at room temperature, try warming it to 40-50 °C.
-
-
Steric hindrance: The protected alcohol might be in a sterically congested environment within a larger molecule.
-
Solution: Consider using a less sterically hindered silyl group initially (e.g., TES) if subsequent steps allow. For deprotection, longer reaction times or stronger acidic conditions might be necessary, but be mindful of other acid-labile groups.
-
Issue 3: Side reactions observed during benzyl ether deprotection by hydrogenolysis.
Possible Causes and Solutions:
-
Reduction of the pyrazine ring or dechlorination: The pyrazine ring and the chloro-substituent can be susceptible to reduction under certain hydrogenolysis conditions.
-
Solution: Use a less active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes be more selective. Alternatively, use transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene or ammonium formate, which can offer milder conditions.[3][6] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to minimize over-reduction.
-
Experimental Protocols and Data
Silyl Ether Protection
Q4: What is a reliable protocol for the TBDMS protection of this compound?
A4: A standard protocol for TBDMS protection involves the use of TBDMSCl and imidazole in DMF.
Experimental Protocol: TBDMS Protection To a solution of this compound (1.0 eq.) in anhydrous DMF (~0.5 M) is added imidazole (2.5 eq.). The mixture is stirred until all solids dissolve. Then, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is added in one portion. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
DOT Script for TBDMS Protection Workflow
Caption: Workflow for the TBDMS protection of this compound.
Q5: How do the reaction conditions differ for other silyl ethers like TES and TIPS?
A5: The general procedure is similar, but the reactivity of the silylating agent and the stability of the resulting silyl ether vary.
Table 1: Comparison of Silyl Ether Protecting Groups
| Protecting Group | Silylating Reagent | Typical Conditions | Relative Stability (Acidic) | Deprotection Conditions |
| TBDMS | TBDMSCl, Imidazole, DMF | Room Temp, 12-16 h | ~20,000 | TBAF in THF; or Acetic acid in THF/water[1][7] |
| TES | TESCl, Imidazole, DMF | Room Temp, 2-6 h | ~64 | Mild acidic conditions (e.g., 1% HCl in EtOH)[1] |
| TIPS | TIPSCl, Imidazole, DMF | Room Temp to 50°C, 12-24 h | ~700,000 | TBAF in THF; or stronger acidic conditions[1] |
Relative stability compared to TMS = 1. Data is for general guidance and may vary with substrate.
Benzyl Ether Protection
Q6: What is a standard protocol for the benzyl protection of this compound?
A6: A common method for benzyl ether formation is the Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with benzyl bromide.
Experimental Protocol: Benzyl Protection To a stirred suspension of NaH (1.5 eq., 60% dispersion in mineral oil) in anhydrous THF (~0.5 M) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water at 0 °C, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
DOT Script for Benzyl Protection Workflow
Caption: Workflow for the benzyl protection of this compound.
Deprotection Protocols
Q7: How do I remove the TBDMS group?
A7: The TBDMS group is typically removed using a fluoride source or under acidic conditions.
Experimental Protocol: TBDMS Deprotection (TBAF) To a solution of the TBDMS-protected alcohol (1.0 eq.) in THF (~0.2 M) is added a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.). The reaction is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography.
Q8: What is the standard procedure for benzyl ether deprotection?
A8: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis.
Experimental Protocol: Benzyl Deprotection (Hydrogenolysis) To a solution of the benzyl-protected alcohol (1.0 eq.) in ethanol or ethyl acetate (~0.1 M) is added 10% Pd/C (10 mol% Pd). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated to give the deprotected alcohol.
DOT Script for Deprotection Workflows
Caption: General workflows for TBDMS and Benzyl group deprotection.
References
Technical Support Center: Optimizing Regioselectivity in the Functionalization of the Pyrazine Ring
Welcome to the Technical Support Center for the regioselective functionalization of the pyrazine ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the functionalization of a substituted pyrazine ring?
A1: The regioselectivity of pyrazine functionalization is primarily governed by a combination of electronic and steric factors. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack and challenging for electrophilic substitution. Key factors include:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) like amino or alkoxy groups can activate the ring towards electrophilic attack and direct incoming electrophiles. Conversely, electron-withdrawing groups (EWGs) such as chloro or cyano groups further deactivate the ring towards electrophiles but can activate it for nucleophilic aromatic substitution (SNAr) and direct the position of metalation.
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regiochemical outcome. For instance, in lithiation reactions, the choice between kinetically and thermodynamically controlled conditions can lead to different regioisomers.[1]
-
Nature of the Reagents: The type of organometallic reagent (e.g., n-BuLi, LDA, TMP-bases), catalyst (e.g., palladium with specific ligands), and electrophile or nucleophile used will play a crucial role in determining the site of functionalization.
Q2: Why is my electrophilic halogenation of a simple alkylpyrazine affording low yields and a mixture of products?
A2: The pyrazine ring is inherently electron-deficient and therefore deactivated towards electrophilic aromatic substitution. Direct halogenation often requires harsh conditions, which can lead to low yields and lack of selectivity. To improve this, consider the following:
-
Activate the Ring: If possible, introduce an activating group to the pyrazine ring.
-
Alternative Strategies: Consider a metalation-halogenation sequence. Directed ortho-metalation (DoM) can provide excellent regiocontrol. Alternatively, for some substrates, a ring-opening, halogenation, ring-closing strategy via Zincke imine intermediates can be highly regioselective for the 3-position.[2]
Q3: How can I favor monosubstitution over disubstitution in the Suzuki coupling of a dichloropyrazine?
A3: Achieving selective monosubstitution in cross-coupling reactions of dihalopyrazines can be challenging. To favor monosubstitution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.0-1.2 equivalents) of the boronic acid.
-
Lower Catalyst Loading: Reducing the catalyst loading can sometimes favor monosubstitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first coupling has occurred.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the reactivity and selectivity.
Troubleshooting Guides
Issue 1: Poor or Unexpected Regioselectivity in Directed ortho-Metalation (DoM)
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Mixture of regioisomers obtained despite the presence of a directing group. | 1. Incorrect Base: The chosen organolithium reagent may not be sufficiently hindered, leading to competitive deprotonation at other sites. 2. Temperature Too High: The reaction may not be under kinetic control, allowing for equilibration to a thermodynamically more stable, but undesired, lithiated intermediate. 3. Suboptimal Directing Group: The directing group may not be strong enough to exclusively direct metalation to the ortho position. | 1. Use a more hindered base: Switch from n-BuLi to s-BuLi, t-BuLi, or a lithium amide base like LDA or LiTMP.[3] 2. Maintain low temperatures: Ensure the reaction is maintained at -78 °C or lower throughout the addition and stirring time.[1] 3. Consider a stronger directing group: If possible, modify the substrate to include a more powerful directing group. |
| No reaction or very low conversion. | 1. Insufficiently strong base. 2. Steric hindrance around the target proton. | 1. Use a stronger base or a superbase: Consider using BuLi in combination with an alkoxide like LiDMAE.[4] 2. Increase reaction time or temperature slightly: While maintaining regioselectivity can be a concern, a modest increase in temperature (e.g., to -40 °C) or a longer reaction time may be necessary. |
| Addition of the organolithium reagent to the pyrazine ring instead of deprotonation. | The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic addition, especially with less hindered organolithiums. | Use a sterically hindered base like LDA or LiTMP, which are less likely to act as nucleophiles.[5] |
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrazines
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction with an amine on a 2-substituted-3,5-dichloropyrazine yields a mixture of 3- and 5-substituted products. | The electronic nature of the substituent at the 2-position dictates the preferred site of nucleophilic attack. | 1. Analyze the substituent: If the C2-substituent is an electron-withdrawing group (EWG), the attack is favored at the 5-position. If it is an electron-donating group (EDG), the attack is favored at the 3-position.[6] 2. Computational analysis: Use DFT calculations to predict the most likely site of attack by analyzing the LUMO coefficients or calculating the activation energies for the formation of the Meisenheimer intermediates. |
| Low yield of the desired monosubstituted product. | 1. Formation of the disubstituted product. 2. Decomposition of starting material or product under the reaction conditions. | 1. Control stoichiometry: Use 1.0 equivalent of the nucleophile. 2. Lower the reaction temperature: SNAr reactions can often be run at lower temperatures to improve selectivity. 3. Use a milder base if one is required. |
Issue 3: Difficulty in Separating Regioisomers
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of pyrazine regioisomers on normal-phase or reverse-phase column chromatography. | Positional isomers of substituted pyrazines often have very similar polarities, making them difficult to separate. | 1. Optimize chromatographic conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol for normal phase; acetonitrile/water vs. methanol/water for reverse phase). A shallow gradient can improve resolution.[7] 2. Consider alternative stationary phases: If standard silica or C18 columns fail, try using a column with a different stationary phase (e.g., cyano or phenyl for reverse phase).[8] 3. Gas Chromatography (GC): For volatile pyrazines, GC often provides better resolution of isomers than HPLC. Use a column with a suitable stationary phase (e.g., DB-1, ZB-5MS).[9] 4. Preparative TLC or HPLC: If co-elution persists, preparative chromatography may be necessary. |
Quantitative Data on Regioselectivity
The regioselectivity of pyrazine functionalization is highly dependent on the specific reaction and substituents. Below are tables summarizing some reported quantitative data.
Table 1: Regioselectivity in the Lithiation-Carbonylation of 2-Chloropyrazine [1]
| Entry | Base | Reaction Conditions | Product Ratio (3-substituted : 3,6-disubstituted) | Total Yield (%) |
| 1 | LiTMP | -78 °C, 30 min then add electrophile | 1 : 0.5 | 60 |
| 2 | LiTMP | -78 °C, 1.5 h then add electrophile | 1 : 1.2 | 75 |
| 3 | LiTMP | 0 °C, 1.5 h then add electrophile | 1 : 2.5 | 85 |
Table 2: Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidines with Phenylboronic Acid (as an analogue for pyrazines) [10]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield of 4-phenyl-2-chloropyrimidine (%) |
| 1 | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane | 150 (MW) | 71 |
| 2 | Pd(dppf)Cl2·CH2Cl2 (0.5) | K2CO3 | 1,4-Dioxane | 150 (MW) | 70 |
| 3 | Pd(OAc)2/PPh3 (0.5) | K2CO3 | 1,4-Dioxane | 150 (MW) | 65 |
Experimental Protocols
Protocol 1: Regioselective 3,6-Dilithiation and Carbonylation of 2-Chloropyrazine[1]
This protocol describes the synthesis of a symmetrical 3,6-dicarbonyl pyrazine derivative.
Materials:
-
2-Chloropyrazine
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Methyl benzoate
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 2-chloropyrazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of LiTMP (2.2 equiv) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Cool the mixture back to -78 °C and add methyl benzoate (2.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3,6-dicarbonyl derivative.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of a Halopyrazine[7]
This is a generalized protocol for the Suzuki-Miyaura cross-coupling of a halopyrazine with an arylboronic acid.
Materials:
-
Halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard reaction vessel for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the halopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Key factors determining the regiochemical outcome of pyrazine functionalization.
Caption: A typical experimental workflow for the synthesis and purification of a functionalized pyrazine.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing homocoupling byproducts in Sonogashira reactions of pyrazines
Welcome to the Technical Support Center for optimizing Sonogashira cross-coupling reactions with pyrazine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common challenges, with a specific focus on preventing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling in Pyrazine Sonogashira Reactions
This guide provides solutions to specific problems you might encounter during your Sonogashira coupling reactions with pyrazine halides, particularly the undesired formation of alkyne homocoupling (Glaser) byproducts.
Problem: Significant Formation of Homocoupling (Glaser) Byproduct
Possible Causes:
-
Presence of Oxygen: Oxygen is a key promoter of the oxidative dimerization of copper acetylide intermediates, which leads to homocoupling.[1][2]
-
Copper(I) Co-catalyst: While often used to increase reactivity, the copper(I) co-catalyst is also the primary catalyst for the Glaser homocoupling side reaction.[1][2][3]
-
High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and undesired homocoupling pathways.[1]
Solutions:
-
Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from the reaction. This can be achieved by:
-
Employ Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1][2][3] These methods often require careful optimization of the palladium catalyst, ligand, and base to achieve high yields.[2]
-
Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture dropwise via a syringe pump can help maintain a low concentration, thus disfavoring homocoupling.[1]
-
Optimize Reaction Parameters:
-
Ligand Selection: Bulky and electron-rich phosphine ligands can sometimes promote the desired cross-coupling over homocoupling.[1] However, the optimal ligand is often substrate-dependent.
-
Base Selection: The choice of base is critical. Secondary amines such as piperidine or diisopropylamine can sometimes be more effective at minimizing homocoupling than tertiary amines like triethylamine.[2][3]
-
Solvent Selection: The solvent can influence the reaction outcome. Ensure the use of anhydrous and degassed solvents.[1]
-
-
Utilize a Reducing Atmosphere: In some cases, using an atmosphere of hydrogen gas diluted with nitrogen or argon can help to scavenge residual oxygen, thereby reducing homocoupling to as low as 2%.[4]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetric diyne.[2] This undesired reaction consumes the alkyne starting material, reduces the yield of the desired pyrazine-alkyne product, and complicates purification.[2]
Q2: What are the primary drivers of homocoupling?
A2: The two main causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1] The copper co-catalyst, while beneficial for the Sonogashira reaction, also catalyzes this unwanted side reaction.[1][2]
Q3: Are pyrazine substrates particularly prone to issues in Sonogashira reactions?
A3: Pyrazines can be effective substrates in Sonogashira couplings, including chloropyrazines.[5] However, the nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium catalyst, which could lead to catalyst inhibition.[6] This may necessitate the use of specific ligands, such as sterically hindered ones, to prevent this coordination and maintain catalytic activity.[6]
Q4: Which pyrazine halide is the most reactive in Sonogashira couplings?
A4: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[6] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily broken during the oxidative addition step of the catalytic cycle.[6] Consequently, reactions with chloropyrazines may require more forcing conditions or more active catalyst systems.[6]
Q5: Can I completely avoid homocoupling?
A5: While complete elimination can be challenging, homocoupling can be significantly minimized to negligible levels. The most effective strategy is the use of copper-free Sonogashira protocols.[1][3] In copper-catalyzed systems, rigorous exclusion of oxygen and slow addition of the alkyne are critical for suppressing this side reaction.[1]
Process Visualization
To aid in understanding the reaction dynamics and troubleshooting, the following diagrams illustrate the key pathways and workflows.
Experimental Protocols
Below are representative experimental protocols designed to minimize homocoupling byproducts.
Protocol 1: Copper-Free Sonogashira Coupling of a Pyrazine Halide
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[2]
Reagent Preparation:
-
In a glovebox or under a strong flow of inert gas, add the pyrazine halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) to a dry Schlenk tube.[1]
-
Add the base (e.g., K₃PO₄, 2.0 mmol).[1]
Solvent Addition:
-
Add anhydrous and thoroughly degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[1]
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[2]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol uses a copper co-catalyst but incorporates measures to rigorously exclude oxygen.
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[1]
-
Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[1]
Reaction Setup (Using Schlenk Technique):
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the pyrazine halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (2-6 mol%).[1]
-
Seal the flask, then evacuate and backfill with argon three times.
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol) via syringe.[1]
-
Add the terminal alkyne (1.1 mmol) dropwise over a period of 1-2 hours using a syringe pump.[1]
Reaction Execution:
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on halide reactivity) and monitor its progress.
-
Maintain a positive pressure of inert gas throughout the reaction.[1]
Work-up and Purification:
-
Follow the work-up and purification procedure outlined in Protocol 1.
Summary of Key Parameters to Control Homocoupling
| Parameter | Strategy to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorous exclusion of oxygen (use of inert gas, degassed reagents). | Oxygen is required for the oxidative Glaser homocoupling pathway.[1][2] |
| Catalyst System | Employ a copper-free protocol. | The copper(I) co-catalyst is the primary catalyst for Glaser coupling.[3][7] |
| Alkyne Addition | Slow, dropwise addition of the terminal alkyne. | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[1] |
| Base | Screen different bases (e.g., secondary amines like diisopropylamine). | The base can influence the catalytic cycle and catalyst stability.[2][3] |
| Ligand | Use bulky, electron-rich phosphine ligands. | Can favor the reductive elimination step of the desired cross-coupling pathway.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Chiral Separation of (6-Chloropyrazin-2-yl)methanol Derivatives by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of (6-Chloropyrazin-2-yl)methanol and its derivatives by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any separation of the enantiomers. What are the first things I should check?
A1: When there is a complete lack of separation, a systematic check of your method parameters is crucial.
-
Chiral Stationary Phase (CSP) Selection: Confirm that you are using a chiral column suitable for the separation of heterocyclic alcohols. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally a good starting point for this class of compounds.
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for the chosen column and separation mode (Normal Phase, Reversed-Phase, or Polar Organic Mode). For normal phase, a common starting point is a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).
-
Column Equilibration: Verify that the column has been properly conditioned and equilibrated with the mobile phase. Inadequate equilibration can lead to inconsistent and poor separations.
-
Detection Wavelength: Confirm that the UV detector is set to a wavelength where the analyte has sufficient absorbance.
Q2: I am observing poor resolution with broad, overlapping peaks. How can I improve the separation?
A2: Poor resolution is a common challenge in chiral chromatography. Several parameters can be adjusted to enhance the separation between enantiomers.
-
Mobile Phase Optimization:
-
Modifier Percentage: In normal phase, systematically decrease the percentage of the alcohol modifier. This will generally increase retention times and can significantly improve resolution. Finding the optimal balance is key, as excessively long retention times can lead to peak broadening.
-
Additive: For basic compounds like pyrazine derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[1]
-
-
Flow Rate Reduction: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analyte and the CSP, often leading to better resolution.
-
Temperature Control: Temperature can influence chiral recognition. Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance separation.
-
Column Overload: Injecting a sample that is too concentrated can cause peak broadening and a loss of resolution. Try diluting your sample and re-injecting.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing in chiral HPLC can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can lead to tailing, especially for basic compounds. The use of a mobile phase additive, as mentioned above, can help to mitigate these interactions.
-
Column Contamination: Accumulation of strongly retained impurities on the column can create active sites that cause peak tailing. Flushing the column with a strong, compatible solvent may help to remove these contaminants.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion. Ideally, the sample should be dissolved in the mobile phase.
Q4: I am experiencing a sudden increase in backpressure. What should I do?
A4: A sudden increase in backpressure usually indicates a blockage in the system.
-
Frit Blockage: The inlet frit of the column is a common site for blockages, often caused by particulate matter from the sample or mobile phase. Reversing the column and flushing it with mobile phase may dislodge the blockage. If this does not work, the frit may need to be replaced.
-
Sample Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate upon injection, leading to a blockage. Ensure your sample is fully dissolved and consider filtering it before injection.
-
System Check: If the pressure remains high after checking the column, inspect other components of the HPLC system, such as the injector and tubing, for blockages.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most suitable for separating this compound derivatives?
A1: While specific success will depend on the exact derivative, polysaccharide-based CSPs are the most widely used and generally successful for a broad range of chiral compounds, including nitrogen-containing heterocycles.[2] Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[2][3]
Q2: What are the typical mobile phases used for the chiral separation of heterocyclic alcohols?
A2: The choice of mobile phase depends on the separation mode:
-
Normal Phase (NP): This is a very common mode for chiral separations on polysaccharide CSPs. Typical mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with a polar modifier, usually an alcohol such as isopropanol (IPA) or ethanol. The ratio of the alkane to the alcohol is a critical parameter for optimizing selectivity.
-
Reversed-Phase (RP): RP methods use aqueous-organic mobile phases, such as water with acetonitrile or methanol, often with a buffer. This mode is particularly useful when interfacing with mass spectrometry (MS).
-
Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, sometimes in combination. The PO mode can offer different selectivity compared to NP and RP modes and is beneficial for compounds with good solubility in polar organic solvents.[2]
Q3: How do I develop a chiral HPLC method from scratch for a new this compound derivative?
A3: A systematic approach is recommended for chiral method development:
-
Column Screening: Start by screening a few different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based column).
-
Mobile Phase Screening: For each column, test a set of standard mobile phases. A good starting point is a normal phase screen with varying percentages of IPA or ethanol in hexane. You can also include a polar organic screen with methanol and acetonitrile.
-
Optimization: Once initial separation is observed, optimize the mobile phase composition (modifier percentage, additives), flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Q4: Can I use the same chiral method for different derivatives of this compound?
A4: While a single method might work for closely related derivatives, it is not guaranteed. Small changes in the structure of the analyte can have a significant impact on its interaction with the CSP, potentially requiring re-optimization of the method. It is always advisable to verify the performance of the method for each new derivative.
Experimental Protocols
The following is a generalized experimental protocol that can serve as a starting point for the chiral separation of this compound derivatives. Note: This protocol will likely require optimization for your specific analyte and system.
Objective: To develop a chiral HPLC method for the enantiomeric separation of a this compound derivative.
Materials:
-
HPLC system with UV detector
-
Chiral columns (e.g., Cellulose-based and Amylose-based, 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)
-
Sample of the racemic this compound derivative
Method Development Workflow:
-
Column Selection:
-
Begin with a cellulose-based column, for example, one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of n-hexane and isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).
-
If the analyte is basic, add 0.1% diethylamine to the mobile phase.
-
Equilibrate the column with the first mobile phase for at least 30 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength (e.g., determined by UV scan of the analyte).
-
Inject a small volume (e.g., 5-10 µL) of a dilute solution of the analyte (e.g., 0.1-1 mg/mL).
-
Run the analysis and observe the chromatogram.
-
Repeat for each mobile phase composition.
-
-
Optimization:
-
If partial separation is observed, fine-tune the mobile phase composition by making smaller changes to the percentage of IPA.
-
If the peaks are broad, try reducing the flow rate to 0.7 or 0.5 mL/min.
-
Investigate the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
-
Alternative Screening (if necessary):
-
If no separation is achieved on the cellulose-based column, switch to an amylose-based column and repeat the screening process.
-
Consider screening in polar organic mode with mobile phases such as 100% methanol, 100% acetonitrile, or mixtures thereof.[2]
-
Data Presentation
The following tables provide examples of starting conditions for the chiral HPLC separation of heterocyclic compounds. These are intended as a guide and will require optimization for this compound derivatives.
Table 1: Example Starting Conditions for Normal Phase Chiral HPLC
| Parameter | Recommended Starting Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength |
| Injection Volume | 10 µL |
Table 2: Example Starting Conditions for Polar Organic Mode Chiral HPLC
| Parameter | Recommended Starting Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at a suitable wavelength |
| Injection Volume | 10 µL |
Visualizations
Caption: A typical workflow for developing a chiral HPLC method.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Scale-up Synthesis of (6-Chloropyrazin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (6-Chloropyrazin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of a corresponding carboxylic acid ester, typically methyl 6-chloropyrazine-2-carboxylate. This method is favored for its relatively mild conditions and the commercial availability of the starting materials. The reduction is commonly achieved using sodium borohydride (NaBH₄) in a suitable solvent like methanol or a mixture of tetrahydrofuran (THF) and methanol.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this synthesis are associated with the use of sodium borohydride as the reducing agent. Key hazards include:
-
Exothermic Reaction: The reaction of sodium borohydride with protic solvents like methanol is exothermic and can lead to a rapid increase in temperature if not properly controlled.[1]
-
Hydrogen Gas Evolution: Sodium borohydride reacts with alcohols and water to produce flammable hydrogen gas.[1] On a large scale, this can create an explosive atmosphere in the reactor headspace. Adequate ventilation and inert atmosphere (e.g., nitrogen or argon) are crucial.
-
Runaway Reaction: Poor temperature control can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially causing reactor failure.[2]
-
Caustic Nature: Sodium borohydride solutions are caustic and can cause skin and eye burns.[3] Appropriate personal protective equipment (PPE) is mandatory.
Q3: How can I improve the yield of the reduction reaction?
A3: Low yields in the reduction of methyl 6-chloropyrazine-2-carboxylate can be addressed by optimizing several parameters:
-
Temperature Control: Maintaining a low temperature (0-10 °C) during the addition of sodium borohydride can minimize side reactions and prevent runaway conditions.
-
Solvent Choice: While methanol is a common solvent, a mixture of THF and methanol can improve the solubility of the starting material and moderate the reactivity.
-
Reagent Purity: Ensure the starting ester and solvent are of high purity and low water content to prevent excessive decomposition of the sodium borohydride.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. Insufficient reaction time will result in incomplete conversion.
Q4: What are the common impurities or by-products I should expect?
A4: Common impurities and by-products in the synthesis of this compound include:
-
Unreacted Starting Material: Incomplete reduction can leave residual methyl 6-chloropyrazine-2-carboxylate.
-
Over-reduction Products: While less common with sodium borohydride, over-reduction to 2-methyl-6-chloropyrazine is a potential side reaction, especially at elevated temperatures.
-
Hydrolysis Product: If the reaction mixture is not properly handled during workup, hydrolysis of the starting ester to 6-chloropyrazine-2-carboxylic acid can occur.
-
Borate Esters: Boron-containing by-products are formed during the reaction and are typically removed during the aqueous workup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive sodium borohydride (degraded by moisture). | Use freshly opened, high-purity sodium borohydride. Store it in a desiccator. |
| Low reaction temperature. | While initial addition should be cold, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC/HPLC). | |
| Poor solubility of starting material. | Use a co-solvent like THF to improve solubility. | |
| Exothermic Runaway | Too rapid addition of sodium borohydride. | Add the sodium borohydride portion-wise over an extended period, maintaining strict temperature control. |
| Inadequate cooling capacity of the reactor. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider a semi-batch process for very large scales. | |
| Formation of Significant By-products | Reaction temperature is too high. | Maintain a lower reaction temperature throughout the addition and reaction time. |
| Presence of impurities in the starting material. | Purify the methyl 6-chloropyrazine-2-carboxylate before the reduction step. | |
| Difficult Product Isolation/Purification | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break the emulsion. |
| Co-precipitation of product with boron salts. | Ensure the pH of the aqueous phase is adjusted appropriately during workup to keep boron species soluble. | |
| Hydrogen Gas Accumulation | Inadequate ventilation or inerting. | Ensure a continuous gentle flow of an inert gas (e.g., nitrogen) through the reactor headspace to a safe vent or scrubber system. |
Experimental Protocols
Synthesis of Methyl 6-chloropyrazine-2-carboxylate (Starting Material)
This protocol is based on standard esterification procedures for heteroaromatic carboxylic acids.
-
Reaction Setup: To a clean, dry, and inerted reactor, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add methanol (10-15 volumes) to the reactor.
-
Catalyst Addition: Slowly and carefully add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the stirred suspension at 0-5 °C.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the starting acid.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any remaining SOCl₂ by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7).
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography if necessary.
Scale-up Synthesis of this compound
This protocol is a generalized procedure based on the reduction of similar heteroaromatic esters.[4]
-
Reaction Setup: Charge a clean, dry, and inerted reactor with methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and methanol (10-20 volumes).
-
Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5-2.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess sodium borohydride by the dropwise addition of acetone, followed by the careful addition of water.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Synthesis of Methyl 6-chloropyrazine-2-carboxylate | Synthesis of this compound |
| Typical Yield | 85-95% | 70-92%[4] |
| Purity (crude) | >90% | >85% |
| Purity (purified) | >98% | >98% |
| Reaction Temperature | 0-5 °C (addition), 65 °C (reflux) | 0-10 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 4-6 hours | 2-4 hours |
Visualizations
Caption: Overall synthesis workflow.
Caption: Troubleshooting decision tree.
Caption: Safety hazard relationships.
References
Validation & Comparative
Bioisosteric replacement of pyrazine with pyrimidine in drug design
A Comparative Guide to the Bioisosteric Replacement of Pyrazine with Pyrimidine
In the intricate dance of drug design, the strategic substitution of one chemical moiety for another—a practice known as bioisosteric replacement—can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the various bioisosteric pairs, the replacement of a pyrazine ring with a pyrimidine ring represents a subtle yet powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive comparison of these two important heterocycles, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Physicochemical Properties: A Tale of Two Diazines
Pyrazine and pyrimidine are both six-membered aromatic heterocycles containing two nitrogen atoms, classified as diazines. However, the arrangement of these nitrogen atoms—1,4 in pyrazine and 1,3 in pyrimidine—imparts distinct electronic and physical properties that influence their interactions with biological targets and their metabolic fate.
| Property | Pyrazine | Pyrimidine | Reference |
| pKa (of the conjugate acid) | 0.65 | 1.3 | [1] |
| Dipole Moment (Debye) | 0 | 2.3 | General Chemistry Textbooks |
| Hydrogen Bonding | 2 H-bond acceptors | 2 H-bond acceptors | Medicinal Chemistry Principles |
| Aromaticity (Resonance Energy, kcal/mol) | 24.3 | ~26 | [1] |
The lower pKa of pyrazine indicates it is a weaker base compared to pyrimidine.[1] This difference can be critical for interactions with acidic residues in a protein's active site. Furthermore, the symmetrical nature of pyrazine results in a zero dipole moment, whereas pyrimidine possesses a significant dipole moment, which can influence its solubility and ability to engage in dipole-dipole interactions.
Impact on Biological Activity: A Case Study in Kinase Inhibition
The bioisosteric switch from pyrazine to pyrimidine has been effectively employed in the development of potent and selective kinase inhibitors. Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
A notable example is the development of inhibitors for Janus kinases (JAKs), which are key players in cytokine signaling pathways. In a study focused on JAK inhibitors, a pyrazolo[1,5-a]pyrazine scaffold was explored. Subsequent optimization efforts by other research groups on similar scaffolds have involved the use of a pyrimidine core, providing a basis for comparison. For instance, a pyrazolo[1,5-a]pyrazine derivative demonstrated potent inhibition of JAK isoforms.[2] In a separate study, a pyrimidine-based compound also showed significant inhibitory activity against JAKs. While not a direct head-to-head comparison from a single study, the data illustrates the potential of both scaffolds.[2]
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrazine Derivative | JAK1 | 3 | [2] |
| JAK2 | 8.5 | [2] | |
| TYK2 | 7.7 | [2] | |
| Aminopyrimidine Derivative (Imatinib) | Abl | 250-1000 | General Pharmacology Resources |
| c-Kit | 100-500 | General Pharmacology Resources | |
| PDGFR | 100-500 | General Pharmacology Resources |
It is important to note that the inhibitory concentrations are highly dependent on the specific substitutions on the core scaffold. However, the pyrimidine ring's electronic properties can lead to altered interactions with the kinase hinge region, a critical area for inhibitor binding.
Modulating Signaling Pathways
The bioisosteric replacement of pyrazine with pyrimidine can influence how a drug candidate interacts with and modulates cellular signaling pathways. For instance, in the context of cancer, kinase inhibitors targeting pathways like the JAK-STAT pathway are of significant interest.
JAK-STAT Signaling Pathway Inhibition
This diagram illustrates how a pyrazine or pyrimidine-based inhibitor can block the phosphorylation activity of JAK, thereby preventing the downstream signaling cascade that leads to gene expression involved in cell proliferation and survival.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrazine and pyrimidine analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic effects of the compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds (pyrazine and pyrimidine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion
The bioisosteric replacement of pyrazine with pyrimidine is a nuanced yet impactful strategy in drug design. The choice between these two heterocycles can significantly influence a compound's basicity, dipole moment, and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic properties. As demonstrated in the context of kinase inhibitors, this seemingly minor structural change can lead to profound differences in potency and selectivity. By carefully considering the physicochemical properties of each ring system and employing rigorous experimental evaluation, researchers can leverage the pyrazine-to-pyrimidine switch to fine-tune the properties of drug candidates and ultimately develop more effective and safer therapeutics.
References
A Comparative Analysis of Cytotoxicity in Pyrazine and Pyridine-Based Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of two prominent classes of kinase inhibitors, supported by experimental data and standardized protocols.
The landscape of kinase inhibitor development is dominated by heterocyclic scaffolds, with pyrazine and pyridine cores being particularly prevalent due to their favorable pharmacological properties. Both classes of compounds have yielded numerous successful therapeutic agents, primarily in oncology. This guide provides a comparative overview of the cytotoxic effects of pyrazine-based and pyridine-based kinase inhibitors, presenting key experimental data, detailed methodologies for assessing cytotoxicity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Cytotoxicity Data
The cytotoxic potential of kinase inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation. The following tables summarize the IC50 values for representative pyrazine and pyridine-based kinase inhibitors against various cancer cell lines, as reported in recent literature. Lower IC50 values are indicative of greater cytotoxic potency.
Pyrazine-Based Kinase Inhibitors: Cytotoxicity (IC50) Data
| Compound/Derivative | Target Kinase(s) | Cell Line(s) | IC50 (µM) | Reference |
| Imadazo[1,2-a]pyrazine 3c | CDK9 | MCF7, HCT116, K652 (average) | 6.66 | [1][2] |
| Pyrazine-thiazole analog 6c | Not specified | MCF-7 | 5.51±0.09 | [1] |
| Pyrazine-thiazole analog 11c | Not specified | HepG2 | 8.01±0.35 | [1] |
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | HCT116 | 0.25 | [3] |
| Acyclic amino alcohol 12k | Aurora A/B, Src family | HCT116 | 0.006 | [3] |
| 3-Amino-6-phenylpyrazine-2-carbonitrile derivative (Compound 35) | DHFR | DU-145 | 5 µg/mL | [4] |
Pyridine-Based Kinase Inhibitors: Cytotoxicity (IC50) Data
| Compound/Derivative | Target Kinase(s) | Cell Line(s) | IC50 (µM) | Reference |
| Pyridine Compound 12 | PIM-1 | MCF-7 | 0.5 | [5] |
| Pyridine Compound 12 | PIM-1 | HepG2 | 5.27 | [5] |
| Pyridine Compound 11 | PIM-1 | MCF-7 | 0.73 | [5] |
| Pyridine-urea hybrid 238a | VEGFR-2 | NCI 58 cell panel (average % growth inhibition) | 43% | [6] |
| Pyridine-urea hybrid 238b | VEGFR-2 | NCI 58 cell panel (average % growth inhibition) | 49% | [6] |
| Pyrazolopyridine 8c | EGFR | Not specified | 0.14 | [7] |
| Pyrazolopyridine 12d | EGFR | Not specified | 0.18 | [7] |
| Nicotinonitrile derivative 9 | PIM-1 | MCF-7 | 0.34 | [8][9] |
| Nicotinonitrile derivative 9 | PIM-1 | HepG2 | 0.18 | [8][9] |
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment and comparison of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability and proliferation.
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of kinase inhibitors using the MTT assay.[10][11][12][13][14] Optimization for specific cell lines and compounds is recommended.
Materials:
-
96-well cell culture plates
-
Test compounds (pyrazine or pyridine-based kinase inhibitors)
-
Appropriate cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, SDS-HCl)[14]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from an exponentially growing culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium to achieve the desired final concentrations.[12]
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration). The final DMSO concentration should typically not exceed 0.5%.[12]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the test compounds or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The cytotoxic effects of pyrazine and pyridine-based kinase inhibitors are primarily mediated through the inhibition of specific protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Generalized signaling pathway affected by kinase inhibitors.
The experimental workflow for assessing the cytotoxicity of these inhibitors typically involves a series of steps, from initial compound preparation to final data analysis, as illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazine-Based Inhibitors Targeting Aurora Kinase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyrazine-based kinase inhibitors against other structural alternatives targeting Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. The content herein presents a standardized in vitro kinase assay protocol for assessing inhibitor potency, alongside comparative experimental data to support inhibitor selection and development.
Introduction to Pyrazine-Based Kinase Inhibitors
Pyrazine-containing heterocyclic compounds are prominent scaffolds in medicinal chemistry, recognized for their role as "hinge-binding" motifs in a multitude of kinase inhibitors.[1] Their ability to form crucial hydrogen bonds within the ATP-binding pocket makes them a foundational element in the design of potent and selective kinase inhibitors.[1] Several pyrazine-based molecules have advanced into clinical trials, targeting a range of kinases involved in cell proliferation, signaling, and survival.[1][2][3] This guide focuses on their activity against Aurora Kinase A, comparing them with established, non-pyrazine alternatives.
Comparative Performance of Aurora Kinase A Inhibitors
The inhibitory activity of various compounds against Aurora Kinase A is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro potency of selected pyrazine-based inhibitors alongside well-characterized non-pyrazine alternatives. Lower IC50 values indicate higher potency.
| Compound Class | Inhibitor Name/Code | Target Kinase | IC50 (nM) | Citation(s) |
| Pyrazine-Based | Imidazo[1,2-a]pyrazine (SCH 1473759) | Aurora A | 0.02 (Kd) | [4][5] |
| Pyrazine-Based | Imidazo[4,5-b]pyridine (Compound 27e) | Aurora A | 38 | [6] |
| Pyrazine-Based | Imidazo[4,5-b]pyridine (Compound 40f) | Aurora A | 15 | [7] |
| Non-Pyrazine | Alisertib (MLN8237) | Aurora A | 1.2 | [1][2][8] |
| Non-Pyrazine | Tozasertib (VX-680 / MK-0457) | Aurora A | 0.6 | [9][10][11] |
Note: Kd (dissociation constant) is reported for SCH 1473759, which is a direct measure of binding affinity.
Experimental Protocol: In Vitro Aurora Kinase A Assay
This section details a robust and widely used method for determining inhibitor potency against Aurora Kinase A in a biochemical format. The protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[12][13][14][15]
Objective: To determine the IC50 value of a test compound (e.g., a pyrazine-based inhibitor) against recombinant human Aurora Kinase A.
Materials:
-
Recombinant Human Aurora Kinase A enzyme
-
Kemptide peptide substrate (LRRASLG)
-
ATP (Adenosine 5'-triphosphate)
-
Test Inhibitors (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitors in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).
-
For the final reaction, the DMSO concentration should not exceed 1%.
-
-
Reaction Setup:
-
Prepare a master mix containing 1x Kinase Assay Buffer, the desired concentration of Kemptide substrate, and ATP (at or near its Km for Aurora A, typically 25-100 µM).
-
Add the master mix to the wells of the microplate.
-
Add a small volume (e.g., 1 µL) of the diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare "No Enzyme" control wells containing substrate/ATP mix and DMSO but no kinase, to determine background signal.
-
-
Kinase Reaction Initiation:
-
Prepare a dilution of the Aurora Kinase A enzyme in 1x Kinase Assay Buffer. The optimal amount of enzyme should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the reaction time.
-
Initiate the kinase reaction by adding the diluted enzyme to all wells except the "No Enzyme" controls.
-
Mix the plate gently and incubate at 30°C for a set period, typically 45-60 minutes.[13][15]
-
-
Signal Detection (ADP-Glo™ Procedure):
-
Step 1: Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40-45 minutes.[13][15]
-
Step 2: Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and, in the presence of luciferase, generates a luminescent signal. Incubate at room temperature for 30-45 minutes.[13][15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("No Enzyme" control) from all other readings.
-
Normalize the data by setting the "DMSO only" (uninhibited) control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for the ADP-Glo™ In Vitro Kinase Assay.
Caption: Inhibition of the Aurora Kinase A Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of Novel Pyrazine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel chemical scaffolds offering the potential for improved potency, selectivity, and pharmacokinetic properties. Among these, pyrazine-based inhibitors have emerged as a promising class, with several compounds advancing into clinical trials for various indications, particularly in oncology.[1][2] This guide provides an objective comparison of novel pyrazine kinase inhibitors with established alternatives, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.
Comparative Performance of Pyrazine Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity profile across the kinome. The following tables summarize the performance of representative novel pyrazine-based inhibitors against other established kinase inhibitors.
Table 1: Biochemical Potency of Pyrazine-Based Kinase Inhibitors and Comparators
| Compound | Primary Target(s) | Inhibitor Class | IC50 (nM) | Reference Compound | Ref. IC50 (nM) |
| Novel Pyrazine Inhibitor 1 (Hypothetical) | Kinase A | Pyrazine | 5 | Staurosporine | 1 |
| Darovasertib (LXS-196) | PKCα, PKCθ, GSK3β | Pyrazine-2-carboxamide | 1.9, 0.4, 3.1 | Sotrastaurin | 0.65 (PKCα) |
| Novel Imidazo[1,5-a]pyrazine 38 | BTK | Imidazo[1,5-a]pyrazine | 1.8 | Ibrutinib | 0.5 |
| Novel[1][2][3]triazolo[4,3-a]pyrazine 17l | c-Met, VEGFR-2 | [1][2][3]triazolo[4,3-a]pyrazine | 26.0, 2600 | Foretinib | 13 (c-Met), 1.6 (VEGFR-2) |
IC50 values represent the half-maximal inhibitory concentration in biochemical assays and are indicative of the compound's potency against purified enzymes.[1][4]
Table 2: Cellular Activity of Pyrazine-Based Kinase Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference Compound | Ref. Cellular IC50 (µM) |
| Novel Pyrazine Inhibitor 2 (Hypothetical) | A549 | Lung Cancer | 0.5 | Gefitinib | 0.015 |
| Novel Imidazo[1,5-a]pyrazine 38 | TMD8 | Lymphoma | ~0.001 | Acalabrutinib | 0.005 |
| Novel[1][2][3]triazolo[4,3-a]pyrazine 17l | A549 | Lung Cancer | 0.98 | Crizotinib | 0.02 |
| Pyrazinib Derivative (TOSIND) | MDA-MB-231 | Breast Cancer | 17.7 | Sorafenib | 2.6 |
Cellular IC50 values reflect the compound's ability to inhibit cell proliferation or induce apoptosis in a cellular context and can be influenced by factors such as cell permeability and off-target effects.[1][4][5]
Table 3: Kinase Selectivity Profile of a Representative Pyrazine Inhibitor
| Kinase Target | Novel Pyrazine Inhibitor 3 (Hypothetical) % Inhibition @ 1 µM | Multi-Kinase Inhibitor (e.g., Sunitinib) % Inhibition @ 1 µM |
| Primary Target A | 95 | 98 |
| Kinase B | 20 | 92 |
| Kinase C | 15 | 85 |
| Kinase D | 5 | 75 |
| Kinase E | <5 | 60 |
A kinase selectivity profile is crucial for understanding the potential for off-target effects. This is often assessed using broad kinase panels.[6]
Experimental Protocols for Mechanism of Action Validation
To rigorously validate the mechanism of action of a novel pyrazine kinase inhibitor, a series of biochemical and cellular assays are essential.
In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in an appropriate buffer (e.g., DMSO).
-
Dilute the target kinase and a suitable substrate (often a biotinylated peptide) in kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Km for the target kinase.
-
Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.
-
-
Kinase Reaction:
-
Add the diluted test compound and the kinase/substrate mixture to a low-volume 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection solution.
-
Incubate the plate at room temperature to allow for antibody-antigen binding.
-
-
Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. The ratio of the acceptor (APC) and donor (europium) fluorescence is proportional to the extent of substrate phosphorylation.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) (Target Engagement)
Objective: To confirm that the inhibitor binds to its intended target within a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control (e.g., DMSO) at a desired concentration and incubate.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Western Blot Analysis of Downstream Signaling (Cellular Pathway Inhibition)
Objective: To assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Starve the cells (if necessary to reduce basal signaling) and then treat with the test compound at various concentrations for a specified time.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., growth factor) if required.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., p-AKT, p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH). A decrease in the phosphorylation of the downstream substrate in a dose-dependent manner indicates on-target pathway inhibition.
-
Visualizing Mechanisms and Workflows
Diagrams are crucial for illustrating the complex signaling pathways targeted by kinase inhibitors and the experimental procedures used for their validation.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Inhibition of the MAPK signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. confluencediscovery.com [confluencediscovery.com]
Comparing the efficacy of different catalysts for Suzuki coupling with chloropyrazines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The pyrazine moiety is a prevalent scaffold in many biologically active compounds, and its functionalization via Suzuki coupling is of significant interest. However, chloropyrazines, as electron-deficient heteroaryl chlorides, present a challenge due to the difficulty in activating the C-Cl bond for oxidative addition to the palladium catalyst. The choice of catalyst is therefore paramount to achieving high efficacy and yields.
This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of chloropyrazines with arylboronic acids, supported by experimental data from the literature.
Catalyst Performance: A Quantitative Comparison
The success of the Suzuki coupling of chloropyrazines is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent system. Below is a summary of the performance of different catalytic systems under various conditions.
| Catalyst System (Pd Source / Ligand) | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 6-Bromopyrazines | Biphenyl boronic acid | Cs₂CO₃ | - | - | - | 85-100 | [1] |
| Pd₂(dba)₃ | Iodopyrazine | 2-Amino-5-pyrimidylboronic acid | - | - | Reflux | 24 | 72 | [1] |
| Pd(dppb)Cl₂ | Chloropyrazine | Various aryl boronic acids | - | - | - | - | Good to Excellent | [1] |
| Pd(PPh₃)₄ | 2,5-Dichloropyrazine | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100-120 (MW) | 0.25-0.5 | High | [2] |
| Pd(OAc)₂ / Ligandless | 2,3,5-Trichloropyridine | Arylboronic acids | - | Aqueous | - | - | High | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Resin-supported chloropyrimidines | Arylboronic acids | KF | THF | 50 | Overnight | Moderate | [4] |
| Pd/IPr | 2,4-Dichloropyridines | Arylboronic acids | - | - | RT-100 | - | Good | [5] |
| ONO pincer Pd(II) complexes | 2-Chloropyrazine | Various arylboronic acids | - | H₂O/Toluene | - | - | Superior | [6] |
Note: Direct comparative studies for a single chloropyrazine substrate under identical conditions are scarce in the literature. The data presented is a compilation from various sources on chloropyrazines and structurally related chloro-N-heterocycles to provide a broader perspective.
Discussion of Catalyst Systems
Traditional vs. Advanced Catalysts:
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, particularly with more reactive aryl halides. However, for challenging substrates like chloropyrazines, they often require harsh reaction conditions and may result in lower yields.[1] In some cases, Pd(PPh₃)₄ has been reported to fail entirely in the coupling of chloropyrazine with aryl boronic acids.[1]
More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr, have shown significantly higher efficacy.[5][7] These ligands facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step in the catalytic cycle.[8]
Ligand Effects:
The choice of ligand is critical. For instance, while Pd(dppf)Cl₂ has been used successfully for bromopyrazines, the analogous reaction with chloropyrazines often requires more robust ligands.[1] Pd(dppb)Cl₂ has been noted for its effectiveness with chloropyrazine, indicating the importance of the ligand backbone in promoting the coupling reaction.[1] The use of bulky monophosphine ligands can also influence selectivity in di-substituted pyrazines.[5]
Ligand-Free Systems:
Interestingly, "ligand-free" conditions, which may involve the in-situ formation of catalytically active palladium nanoparticles or highly active soluble species, have also been reported to be effective for the Suzuki coupling of polychlorinated pyridines, suggesting a potential avenue for chloropyrazine coupling as well.[3][5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the Suzuki coupling of chloro-N-heterocycles.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,5-Dichloropyrazine
This protocol is adapted from a general procedure for the microwave-assisted synthesis of 2,5-diarylpyrazines.[2]
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Resin-Supported Chloropyrimidines
This protocol describes a method for the synthesis of a library of biaryl compounds from solid-supported chloropyrimidines.[4]
Materials:
-
Resin-supported chloropyrimidine
-
Arylboronic acids
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Spray-dried potassium fluoride (KF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the resin-supported chloropyrimidine, the arylboronic acid, and spray-dried KF.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by mixing Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous THF.
-
Reaction Initiation: Add the catalyst solution to the reaction vessel containing the resin and other reagents.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir overnight.
-
Cleavage and Isolation: Upon completion, cleave the product from the resin using an appropriate acid. Isolate the desired 4-(substituted amino)-6-arylpyrimidine.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanism and experimental process, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cytotoxicity of Novel (6-Chloropyrazin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of novel compounds derived from (6-Chloropyrazin-2-yl)methanol against established anticancer agents. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of these novel pyrazine derivatives as therapeutic candidates. This document summarizes experimental data, details key laboratory protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the cytotoxic mechanisms of these compounds.
Comparative Cytotoxicity Data
The cytotoxic potential of novel compounds is a primary indicator of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. In this guide, we compare the IC50 values of representative pyrazine derivatives with those of two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
It is important to note that while the novel compounds are derived from this compound, the specific IC50 values presented here are for structurally related pyrazine derivatives, as publicly available data for direct derivatives is limited. This comparison serves as a valuable proxy for estimating the potential activity of this class of compounds.
Table 1: Comparative IC50 Values (μM) of Pyrazine Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | Target Cell Line | IC50 (μM) | Reference |
| Novel Pyrazine Derivatives (Representative) | |||
| Ligustrazine-Chalcone Hybrid (Compound 57) | MCF-7 | 1.41 | [1] |
| Ligustrazine-Chalcone Hybrid (Compound 60) | MCF-7 | 1.54 | [1] |
| Ligustrazine-Chalcone Hybrid (Compound 57) | A549 | >10 | [1] |
| Betulinic Acid-Pyrazine Hybrid (Compound 276) | A549 | 0.25 | [2] |
| Standard Chemotherapeutic Agents | |||
| Doxorubicin | MCF-7 | 0.4 - 2.5 | [3] |
| Doxorubicin | A549 | >20 | [3][4] |
| Cisplatin | MCF-7 | ~5-10 | [5] |
| Cisplatin | A549 | 6.14 - 23.4 | [6][7] |
Note: IC50 values for standard drugs can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay methodology.[8]
Experimental Protocols for Cytotoxicity Assays
Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of novel compounds. The following are detailed protocols for three commonly employed colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the novel compounds and control drugs. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[4] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in proteins under mildly acidic conditions.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.[7]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[10]
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Many cytotoxic compounds induce cell death through apoptosis, a form of programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Alternatively, some compounds may induce necrosis, a form of cell death characterized by cell swelling and membrane rupture, often triggering an inflammatory response. Necroptosis is a programmed form of necrosis.
Caption: A simplified necroptosis signaling pathway.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
Navigating the ADME Landscape of Chloropyrazine-Containing Drugs: A Comparative Guide
For researchers and professionals in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug scaffold is paramount to predicting its pharmacokinetic profile and potential for clinical success. This guide provides a comparative analysis of the ADME properties of key drugs containing the chloropyrazine scaffold or its closely related cyclopyrrolone derivatives, namely zopiclone, its active S-enantiomer eszopiclone, and suriclone. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds.
The chloropyrazine moiety, a nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. Its influence on the physicochemical and pharmacokinetic properties of a molecule is a critical consideration in drug design and optimization. This guide will delve into the absorption, distribution, metabolism, and excretion profiles of zopiclone, eszopiclone, and suriclone, highlighting key similarities and differences.
Comparative ADME Properties
The following table summarizes the key ADME parameters for zopiclone, eszopiclone, and suriclone, offering a clear comparison of their pharmacokinetic profiles.
| ADME Parameter | Zopiclone | Eszopiclone | Suriclone |
| Absorption | |||
| Bioavailability | ~80% | Rapidly absorbed | Data not readily available |
| Tmax | 1-2 hours | ~1 hour[1] | ~1 hour[2] |
| Effect of Food | High-fat meal can delay Tmax | High-fat meal can delay Tmax | Data not readily available |
| Distribution | |||
| Protein Binding | 45-80% (weak) | 52-59% (weak)[1][3] | Data not readily available |
| Volume of Distribution (Vd) | Data not readily available | Data not readily available | Data not readily available |
| Metabolism | |||
| Primary Site | Liver | Liver | Liver |
| Major Metabolites | N-desmethyl-zopiclone (active), Zopiclone-N-oxide (inactive)[4][5] | (S)-zopiclone-N-oxide, (S)-N-desmethyl zopiclone[1][6] | Metabolites RP35,489 and RP46,166 have been studied for their binding activity[7] |
| Key Metabolic Enzymes | CYP3A4, CYP2E1, CYP2C8[4][5] | CYP3A4, CYP2E1[3][6][8] | Data not readily available |
| Excretion | |||
| Elimination Half-life (t1/2) | 3.5-6.5 hours[5] | ~6 hours in non-elderly adults, ~9 hours in the elderly[9] | Elimination half-life is increased by 84% in the elderly compared to younger volunteers[10] |
| Major Route of Excretion | Urine (primarily as metabolites) | Urine (primarily as metabolites)[1] | Data not readily available |
| Unchanged Drug in Urine | < 7% | < 10%[3] | Data not readily available |
Metabolic Pathways and Experimental Workflows
To visualize the metabolic transformations and the general process of in vitro ADME screening, the following diagrams are provided.
Caption: A generalized workflow for in vitro ADME screening in early drug discovery.
Caption: Major metabolic pathways of zopiclone and eszopiclone.
Experimental Protocols
The following are detailed methodologies for key in vitro ADME assays that are fundamental in characterizing the pharmacokinetic properties of drug candidates.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes. This assay primarily assesses phase I metabolism mediated by cytochrome P450 enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the reaction mixture by combining the liver microsomes and the NADPH regenerating system in a 96-well plate.
-
Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the test compound to the wells. The final concentration of the test compound is typically in the low micromolar range.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium. This assay can predict in vivo drug absorption and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well or 96-well plates)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Control compounds (high and low permeability, and P-gp substrates/inhibitors)
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound in the transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer. A sample from the donor compartment is also taken at the beginning and end of the experiment to assess compound recovery.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a compound binds to plasma proteins. This is a critical parameter as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.
Materials:
-
Test compound stock solution
-
Pooled plasma from the desired species (e.g., human, rat)
-
Phosphate buffered saline (PBS) or other suitable dialysis buffer
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-12 kDa)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound by spiking it into the plasma at the desired concentration.
-
Add the plasma containing the test compound to one chamber of the equilibrium dialysis device (the plasma chamber).
-
Add the dialysis buffer to the other chamber (the buffer chamber).
-
Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, the plasma sample is often diluted with buffer, and the buffer sample is mixed with blank plasma to match the matrix of the plasma sample.
-
Analyze the concentration of the test compound in both samples using LC-MS/MS.
-
The percentage of plasma protein binding is calculated using the concentrations of the compound in the plasma (Cplasma) and buffer (Cbuffer) chambers at equilibrium: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100
CYP450 Inhibition Assay (Fluorometric Method)
Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) isoforms. This is crucial for predicting potential drug-drug interactions.
Materials:
-
Test compound stock solution
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Known CYP450 inhibitors (positive controls)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control inhibitor in buffer.
-
In a microplate, add the recombinant CYP450 enzyme, the NADPH regenerating system, and the test compound/inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific fluorogenic probe substrate for the CYP isoform being tested.
-
Incubate the plate at 37°C for a specified period. The reaction results in the formation of a fluorescent metabolite.
-
Stop the reaction (e.g., by adding a suitable solvent or by a change in pH).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the signal in the vehicle control wells (no inhibitor).
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response model.
References
- 1. Eszopiclone | C17H17ClN6O3 | CID 969472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and -dynamic studies with a new anxiolytic, suriclone, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eszopiclone, a nonbenzodiazepine sedative-hypnotic agent for the treatment of transient and chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zopiclone - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Anxiolytic cyclopyrrolone drugs allosterically modulate the binding of [35S]t-butylbicyclophosphorothionate to the benzodiazepine/gamma-aminobutyric acid-A receptor/chloride anionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Eszopiclone? [synapse.patsnap.com]
- 9. Pharmacokinetic evaluation of eszopiclone: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of suriclone after single- and multiple-dose administration in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity profiling of kinase inhibitors derived from (6-Chloropyrazin-2-yl)methanol
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a detailed comparison of the selectivity of kinase inhibitors conceptually derived from a (6-Chloropyrazin-2-yl)methanol scaffold, with a focus on 2,6-disubstituted pyrazine derivatives that have shown significant activity against Casein Kinase 2 (CSNK2A).
The data presented herein is based on a study of 2,6-disubstituted pyrazines, which, while not directly synthesized from this compound in the cited research, represent a structurally analogous class of compounds. These pyrazine derivatives have been evaluated for their inhibitory activity against CSNK2A and their cross-reactivity with PIM3 kinase, offering valuable insights into the selectivity of this chemical scaffold.
Cross-Reactivity Profiling Data
The following tables summarize the in-cell target engagement of various 2,6-disubstituted pyrazine analogues, as determined by the NanoBRET assay. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in live cells. A lower IC50 value indicates higher potency. The selectivity ratio provides a measure of how selectively the compound inhibits CSNK2A over PIM3.
Table 1: In-Cell Target Engagement of 6-Aminoindazole Pyrazine Analogues [1][2]
| Compound | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |
| 2 | 12 | 18 | 1.5 |
| 4a | >10000 | >10000 | – |
| 4b | 120 | 50 | 0.4 |
| 4c | 110 | 40 | 0.4 |
| 4d | >10000 | 2200 | – |
| 4e | 110 | 120 | 1.1 |
| 4f | 210 | 250 | 1.2 |
| 4g | 200 | 120 | 0.6 |
| 4h | 1200 | 1300 | 1.1 |
| 4i | 1500 | 1800 | 1.2 |
Table 2: In-Cell Target Engagement of 6-Indolyl and 6-Anilino Pyrazine Analogues [1][2]
| Compound | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |
| 6c | 10 | 300 | 30 |
| 7c | 15 | 350 | 23 |
Experimental Protocols
The cross-reactivity data presented was primarily generated using the NanoBRET™ Target Engagement Intracellular Kinase Assay. Below is a detailed methodology for this type of assay.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase in live cells.
1. Reagent Preparation:
- Cell Culture Medium: Prepare appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Transfection Reagents: Use a suitable transfection reagent (e.g., Lipofectamine® 3000) to introduce the NanoLuc®-kinase fusion vector into HEK293 cells.
- NanoBRET™ Tracer: Prepare a stock solution of the specific NanoBRET™ tracer for the kinase of interest in DMSO.
- Test Compounds: Prepare a serial dilution of the test kinase inhibitors in DMSO.
- Assay Buffer: Opti-MEM® I Reduced Serum Medium is typically used as the assay buffer.
- Lysis and Detection Reagents: Prepare the NanoBRET™ Nano-Glo® Substrate and Luciferase Detection Reagent according to the manufacturer's protocol.
2. Assay Procedure:
- Cell Seeding: Seed HEK293 cells into a 96-well or 384-well white assay plate at a density optimized for the specific kinase target.
- Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and incubate for 24 hours to allow for protein expression.
- Compound Addition: Add the serially diluted test compounds to the assay plate. Include a vehicle control (DMSO) and a no-compound control.
- Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration typically near its EC50 value for the target kinase.
- Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
- Detection: Add the NanoBRET™ Nano-Glo® Substrate and Luciferase Detection Reagent to all wells.
- Signal Measurement: Measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) using a plate reader equipped with appropriate filters (e.g., 450 nm for donor and >600 nm for acceptor).
3. Data Analysis:
- Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
- Normalize the BRET ratios to the vehicle control.
- Plot the normalized BRET ratio against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a four-parameter log-logistic curve.
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Simplified CSNK2A signaling pathways.
Caption: Experimental workflow for NanoBRET assay.
References
Safety Operating Guide
Proper Disposal of (6-Chloropyrazin-2-yl)methanol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in compliance with standard environmental, health, and safety (EHS) guidelines.
I. Immediate Safety and Hazard Information
Quantitative Hazard Data Summary
The following table summarizes the known and inferred hazard information for this compound and related compounds. This information is critical for risk assessment prior to handling and disposal.
| Hazard Category | This compound | Similar Compounds (e.g., (3,5-Dichloropyrazin-2-yl)methanol) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Signal Word | Warning | Warning[1] |
| GHS Pictograms | Harmful, Irritant | Irritant |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |
| Incompatible Materials | Strong oxidizing agents | Strong oxidizing agents[2] |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][3]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. Do not mix with strong oxidizing agents.[2]
-
Containerization:
-
Solid Waste: Collect solid waste, including contaminated disposables, in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and leak-proof.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible, and sealable container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of initial waste accumulation should also be recorded.
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition. This area should be secure and only accessible to authorized personnel.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
III. Spill Management
In the event of a spill, the following protocol should be followed:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section I.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container. Avoid generating dust.
-
Liquid Spills: For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary). All materials used for decontamination should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their established procedures.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
